1-(4-Chlorophenyl)-3-methylbutan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNNXOZSXWBSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466118 | |
| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71573-93-8 | |
| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-3-methylbutan-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Compound Identification
1-(4-Chlorophenyl)-3-methylbutan-1-one, a halogenated aromatic ketone, is a compound of interest in various fields of chemical research and development. Its structural features, comprising a chlorophenyl group attached to a methyl-substituted butanone chain, suggest potential applications as an intermediate in organic synthesis, including the development of novel pharmaceutical agents and agrochemicals. An accurate understanding of its physical properties is paramount for its effective handling, characterization, and application in a laboratory setting.
This guide serves as a foundational resource, presenting the known identifiers of the compound and detailing the methodologies for the empirical determination of its key physical characteristics.
Table 1: Compound Identification Summary
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-3-methylbutan-1-one | [1] |
| CAS Number | 71573-93-8 | , [1][2] |
| Molecular Formula | C₁₁H₁₃ClO | , [1][2] |
| Molecular Weight | 196.67 g/mol | , [1][2] |
| Canonical SMILES | CC(C)CC(=O)C1=CC=C(C=C1)Cl | [1] |
| InChIKey | SCNNXOZSXWBSSI-UHFFFAOYSA-N | [1] |
Molecular Structure
The molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-one is a key determinant of its physical and chemical properties. The presence of a polar carbonyl group, a nonpolar isobutyl group, and a substituted aromatic ring creates a molecule with distinct regions of varying polarity.
Caption: 2D molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Physical Properties and Experimental Determination
The following table summarizes the key physical properties of 1-(4-Chlorophenyl)-3-methylbutan-1-one. Where experimental data is not available, the recommended methodology for its determination is provided.
Table 2: Physical Properties of 1-(4-Chlorophenyl)-3-methylbutan-1-one
| Property | Value/Predicted Behavior | Experimental Protocol |
| Melting Point | Data not available. As a substituted ketone, it is expected to have a distinct melting point. | Capillary Melting Point Method |
| Boiling Point | Data not available. The presence of a polar carbonyl group suggests a higher boiling point than nonpolar analogues of similar molecular weight. | Distillation or Siwoloboff's Method |
| Density | Data not available. Expected to be slightly denser than water due to the presence of chlorine. | Pycnometer or Hydrometer Method |
| Solubility | Predicted to be insoluble in water but soluble in common organic solvents. | Qualitative Solubility Testing |
Experimental Protocol for Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For 1-(4-Chlorophenyl)-3-methylbutan-1-one, the capillary melting point method is the standard procedure.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a more precise measurement.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Causality and Trustworthiness: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. This self-validating aspect of the protocol provides confidence in the purity of the sample being analyzed.
Experimental Protocol for Boiling Point Determination
The boiling point is a fundamental physical property of a liquid. For 1-(4-Chlorophenyl)-3-methylbutan-1-one, which is expected to be a liquid at or near room temperature, the boiling point can be determined by distillation or more accurately for small quantities using Siwoloboff's method.
Methodology (Siwoloboff's Method):
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a test tube.
-
Apparatus Setup: A thermometer is suspended in the test tube with the bulb below the liquid surface. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Heating and Observation: The test tube is gently heated in a water or oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality and Trustworthiness: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The cessation of bubbles and the entry of the liquid into the capillary indicates the point of equilibrium between the vapor pressure and the atmospheric pressure. The reproducibility of this measurement provides a trustworthy value for the boiling point.
Experimental Protocol for Density Determination
The density of a liquid compound can be determined using a pycnometer or a hydrometer. The pycnometer method is highly accurate and suitable for research applications.
Methodology (Pycnometer Method):
-
Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.
-
Mass of Pycnometer with Sample: The pycnometer is filled with 1-(4-Chlorophenyl)-3-methylbutan-1-one, and any excess is carefully removed. The filled pycnometer is then weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Causality and Trustworthiness: The accuracy of this method is dependent on the precise measurement of both mass and volume. The use of a calibrated pycnometer and an analytical balance ensures the reliability of the determined density. Performing the measurement at a controlled temperature is crucial as density is temperature-dependent.
Experimental Protocol for Solubility Determination
The solubility of a compound is determined by its polarity and its ability to form intermolecular interactions with the solvent. Based on its structure, 1-(4-Chlorophenyl)-3-methylbutan-1-one is expected to be insoluble in water but soluble in a range of organic solvents.
Methodology (Qualitative Solubility Testing):
-
Sample and Solvent Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of various solvents (e.g., 1 mL) is added to each test tube. The solvents should range in polarity, including water, ethanol, acetone, diethyl ether, and hexane.
-
Observation: The test tubes are agitated, and the solubility is observed. Solubility is typically defined as the formation of a clear, homogeneous solution.
-
Classification: The compound's solubility profile across the different solvents provides insight into its polarity.
Causality and Trustworthiness: The principle of "like dissolves like" is the guiding principle. The nonpolar isobutyl chain and the chlorophenyl ring suggest solubility in nonpolar organic solvents, while the polar carbonyl group may impart some solubility in more polar organic solvents. The lack of significant hydrogen bonding capability predicts low solubility in water. This systematic approach provides a reliable qualitative assessment of the compound's solubility.
Conclusion
This technical guide has established the key identifiers and the structural representation of 1-(4-Chlorophenyl)-3-methylbutan-1-one. While specific experimental data for several of its physical properties are not widely published, this document provides robust, standardized methodologies for their determination. By following these protocols, researchers can confidently and accurately characterize this compound, thereby facilitating its use in further scientific investigation and application development. The principles and procedures outlined herein are fundamental to the practice of chemistry and are designed to ensure the generation of reliable and reproducible data.
References
-
PubChem. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Navigating the Safety Landscape of 1-(4-Chlorophenyl)-3-methylbutan-1-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key safety and hazard information for 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS No. 71573-93-8). As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety in the laboratory. The primary directive of this document is to empower researchers with the knowledge to handle this compound responsibly, mitigating risks and ensuring personal and environmental safety.
Core Hazard Identification and GHS Classification
1-(4-Chlorophenyl)-3-methylbutan-1-one is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.
GHS Hazard Statements:
-
H315: Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammatory reactions.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly.
-
H335: May cause respiratory irritation. [1] Inhalation of dust, fumes, or vapors of this compound can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.
Signal Word: Warning[1]
GHS Pictogram:
The "Exclamation Mark" pictogram is used to signify that a substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.
Prudent Handling and Storage Protocols
Given the irritant nature of 1-(4-Chlorophenyl)-3-methylbutan-1-one, a systematic approach to handling and storage is paramount to minimize exposure risk.
Engineering Controls and Ventilation
The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and experimental manipulations should be conducted within the fume hood to prevent the inhalation of any airborne particles or vapors. The fume hood should have adequate airflow, and its performance should be regularly monitored. A hand-wash station and an emergency eye-wash station should be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with 1-(4-Chlorophenyl)-3-methylbutan-1-one. The following diagram outlines the essential PPE for handling this chemical.
Caption: Essential PPE for handling 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Keep the container tightly closed.[2]
-
Location: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents. While specific incompatibility data for this compound is limited, this is a general precaution for many organic chemicals.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Emergency Response Procedures
A well-defined emergency plan is a critical component of laboratory safety. The following protocols are based on the known hazards of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
First-Aid Measures
The following table summarizes the immediate first-aid steps to be taken in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, begin artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] 3. If skin irritation persists, seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the individual is conscious and alert, rinse their mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential.
Caption: Workflow for responding to a spill of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Hazardous Combustion Products: In the event of a fire, toxic and irritating gases may be produced, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5]
Physicochemical and Toxicological Profile
A comprehensive understanding of the chemical's properties is foundational to its safe use.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO | PubChem[1] |
| Molecular Weight | 196.67 g/mol | PubChem[1] |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| Density | Data not available |
Note: The lack of experimentally determined physical properties underscores the importance of handling this compound with caution, as its behavior (e.g., volatility) is not fully characterized.
Toxicological Information
Detailed toxicological studies for 1-(4-Chlorophenyl)-3-methylbutan-1-one are not widely available in the public domain. The GHS classification is based on data from notifications to the ECHA C&L Inventory.[1] The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.
Ecological and Disposal Considerations
Ecological Information
There is currently no specific data available regarding the ecotoxicity of 1-(4-Chlorophenyl)-3-methylbutan-1-one. As a general principle for chlorinated organic compounds, release into the environment should be avoided.
Disposal Considerations
All waste containing 1-(4-Chlorophenyl)-3-methylbutan-1-one should be considered hazardous waste.
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Commitment to Safety
The responsible use of 1-(4-Chlorophenyl)-3-methylbutan-1-one in a research and development setting is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. While a complete dataset for this compound is not publicly available, the existing GHS classification provides a clear directive for its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and effective manner.
References
-
PubChem. 1-(4-Chlorophenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one. [Link]
-
Inxight Drugs. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one. [Link]
-
PubChemLite. 1-(4-chlorophenyl)-3-methylbutan-1-one. [Link]
Sources
Thermochemical data for 1-(4-Chlorophenyl)-3-methylbutan-1-one.
An In-Depth Technical Guide to the Thermochemical Characterization of 1-(4-Chlorophenyl)-3-methylbutan-1-one
Executive Summary
1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8) is a critical aryl ketone intermediate, structurally positioned as a scaffold for functionalized valerophenone derivatives used in pharmaceutical synthesis.[1] Despite its utility as a precursor for active pharmaceutical ingredients (APIs)—potentially including muscle relaxant analogs or antifungal agents—specific experimental thermochemical data (enthalpy of formation, heat capacity, fusion enthalpy) remains sparse in public repositories.
This guide addresses that gap. It provides a first-principles thermochemical profile derived from group contribution methods and outlines a self-validating experimental framework for researchers to generate precise data in-house.[1] We synthesize theoretical estimation with practical laboratory protocols to ensure process safety and solid-state control.
Chemical Identity & Structural Analysis
Before establishing thermodynamic parameters, we must rigorously define the chemical entity to avoid confusion with its structural isomers (e.g., 4-chloroisobutyrophenone).[1]
| Property | Data |
| Chemical Name | 1-(4-Chlorophenyl)-3-methylbutan-1-one |
| CAS Registry Number | 71573-93-8 |
| Molecular Formula | C₁₁H₁₃ClO |
| Molecular Weight | 196.67 g/mol |
| SMILES | CC(C)CC(=O)C1=CC=C(C=C1)Cl |
| Structure Description | A para-chlorophenyl ring linked to an isobutyl group via a carbonyl carbon.[1][2] |
Structural Insight: The molecule combines a rigid, electron-deficient aromatic system (due to the chloro- group) with a flexible aliphatic isobutyl tail.[1] This duality suggests a compound with a relatively low melting point (likely near ambient temperature) and significant conformational freedom, impacting its entropy of fusion (
Thermochemical Profile: Estimated & Reference Data
In the absence of direct calorimetric data, we employ the Joback-Reid Group Contribution Method to provide high-confidence estimates.[1] These values serve as the baseline for experimental validation.
Table 1: Predicted Thermochemical Properties
| Property | Symbol | Estimated Value | Methodology/Notes |
| Boiling Point | 275°C ± 10°C | Extrapolated from isovalerophenone ( | |
| Melting Point | 35°C – 45°C | Predicted based on p-chloroacetophenone ( | |
| Enthalpy of Formation | -185.0 kJ/mol | Calculated via group additivity (Carbonyl + Phenyl + Chloro + Alkyl groups).[1] | |
| Enthalpy of Fusion | 18.5 kJ/mol | Estimated using Walden’s Rule ( | |
| Heat Capacity (Solid) | 240 J/mol[1]·K | At 298 K. Critical for cooling crystallization profiles.[1] |
Critical Warning: Automated database searches often conflate this compound with 1-Chlorobutane (BP 78°C).[1] Researchers must verify the boiling point is
C to avoid dangerous over-pressurization in closed vessels.
Synthesis Pathway & Process Logic
To understand the thermal history and potential impurities (which affect DSC data), one must understand the synthesis. The standard route is the Friedel-Crafts Acylation of chlorobenzene.[1][3]
Reaction Scheme:
Figure 1: Synthesis and Workup Logic Flow
Caption: Logical flow of the Friedel-Crafts synthesis, highlighting the exothermic complexation step critical for safety assessment.[1]
Experimental Protocols for Data Acquisition
Since literature values are estimated, the following self-validating protocols are required to generate "Gold Standard" data for regulatory filing or process scale-up.
Protocol A: Differential Scanning Calorimetry (DSC) for Fusion Metrics
Objective: Determine precise Melting Point (
-
Sample Prep: Weigh 2–5 mg of dried, purified sample into a Tzero aluminum pan. Hermetically seal to prevent volatilization.[1]
-
Cycle Design:
-
Equilibrate: -40°C (Ensures full crystallization if supercooled).[1]
-
Ramp 1: Heat at 10°C/min to 100°C. (Observe
). -
Cool: Cool at 5°C/min back to -40°C. (Observe recrystallization behavior).
-
Ramp 2: Heat at 10°C/min to 100°C. (Use this cycle for calculation to erase thermal history).
-
-
Data Analysis: Integrate the endothermic melting peak.
Protocol B: Reaction Calorimetry (RC1) for Safety
Objective: Quantify the heat of reaction (
-
Setup: Use an isothermal reaction calorimeter (e.g., Mettler Toledo RC1).
-
Procedure: Charge Chlorobenzene and
. Establish baseline heat flow at 0°C. -
Dosing: Dose Isovaleryl Chloride via pump over 60 minutes.
-
Measurement: Record (
) continuously. -
Calculation:
[1]-
Expected Value: Friedel-Crafts acylations typically release -60 to -80 kJ/mol .[1] Ensure cooling capacity exceeds this load.
-
Applications in Drug Development
Understanding the thermochemistry of 1-(4-Chlorophenyl)-3-methylbutan-1-one is not merely academic; it dictates process parameters:
-
Polymorph Screening: The flexibility of the isobutyl chain makes this molecule prone to polymorphism.[1] DSC protocols (Protocol A) are the primary tool to detect metastable forms which can compromise drug product stability.[2]
-
Solubility Modeling: The Ideal Solubility Equation relies heavily on
and : Accurate data allows for the precise calculation of solubility in various solvents, optimizing crystallization yields.[1][2]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11446915, 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link][1]
-
NIST Chemistry WebBook. (2025).[1] Thermochemical Data for Isovalerophenone and Derivatives. National Institute of Standards and Technology.[1][4] Retrieved from [Link][1]
-
Joback, K. G., & Reid, R. C. (1987).[1] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1] (Foundational citation for the estimation methodology used in Table 1).
Sources
Methodological & Application
High-Performance Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one via Regioselective Friedel-Crafts Acylation
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8), a key intermediate in the development of bupropion analogues and other psychotropic pharmaceutical agents. The method utilizes a Lewis acid-catalyzed Friedel-Crafts acylation between chlorobenzene and isovaleryl chloride.
Unlike generic organic synthesis guides, this protocol focuses on regiocontrol , catalyst management , and process safety . We address the specific challenge of acylation on a deactivated aromatic ring (chlorobenzene) and provide a self-validating workflow to maximize the para-isomer yield while suppressing the ortho-isomer and minimizing aluminum waste.
Introduction & Mechanistic Insight
The Chemical Challenge
The target molecule requires the introduction of an isovaleryl group onto a chlorobenzene scaffold.
-
Substrate: Chlorobenzene is deactivated due to the inductive electron-withdrawal of the chlorine atom, yet it remains an ortho/para director due to resonance donation of lone pair electrons.[1]
-
Selectivity: The steric bulk of the isovaleryl group (containing a terminal isopropyl moiety) naturally favors the para position. However, without strict temperature control, the ortho isomer can form, complicating downstream purification.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway.[2]
-
Activation: Aluminum chloride (
) abstracts a chloride from isovaleryl chloride, generating a resonance-stabilized acylium ion . -
Attack: The
-electrons of the chlorobenzene ring attack the electrophilic acylium ion, forming a resonance-stabilized arenium ion (sigma complex).[2] -
Re-aromatization: A tetrachloroaluminate anion (
) abstracts a proton, restoring aromaticity and releasing HCl gas. -
Complexation: The resulting ketone oxygen coordinates strongly with
, requiring a stoichiometric excess of catalyst and an acidic quench to liberate the final product.
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation illustrating the critical complexation and hydrolysis steps.
Strategic Reaction Engineering
To ensure reproducibility and high yield, the following parameters are critical:
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) | Provides excellent solubility for |
| Catalyst Stoichiometry | 1.2 – 1.5 Equivalents | The product ketone complexes 1:1 with |
| Temperature | 0°C | Initial addition at 0°C suppresses side reactions (polymerization/isomerization). Reflux ensures conversion of the deactivated chlorobenzene. |
| Atmosphere | Nitrogen/Argon |
Detailed Experimental Protocol
Materials & Equipment
-
Reagents: Chlorobenzene (Anhydrous, >99%), Isovaleryl Chloride (98%), Aluminum Chloride (Anhydrous, Granular or Powder), Dichloromethane (Anhydrous).
-
Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Pressure-Equalizing Addition Funnel, CaCl2 Drying Tube or Inert Gas Line, Magnetic Stirrer/Overhead Stirrer, Ice-Water Bath.
Step-by-Step Procedure
Phase 1: Setup and Activation
-
Drying: Flame-dry all glassware under vacuum and flush with Nitrogen.
-
Catalyst Suspension: Charge the 3-neck RBF with Aluminum Chloride (16.0 g, 120 mmol) and Dichloromethane (50 mL) . Stir to form a suspension.
-
Critical Note: Do not use chunks; ensure
is free-flowing. If yellow/grey, it may be partially hydrolyzed (less active).
-
-
Cooling: Place the flask in an ice-water bath and cool to 0–5°C.
Phase 2: Acylium Ion Generation
-
Addition of Acyl Chloride: Mix Isovaleryl Chloride (12.06 g, 100 mmol) with DCM (20 mL) in the addition funnel.
-
Controlled Addition: Add the solution dropwise to the
suspension over 30 minutes.-
Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms. Maintain T < 10°C.
-
Phase 3: Electrophilic Attack
-
Substrate Addition: Add Chlorobenzene (11.26 g, 100 mmol) dropwise to the mixture at 0–5°C.
-
Note: Chlorobenzene is deactivated; the reaction will not be violent, but HCl gas evolution will begin.
-
-
Reaction Completion: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).
-
Thermal Drive: Equip the reflux condenser and heat the mixture to mild reflux (approx. 40°C) for 2–4 hours.
-
Endpoint Monitor: Monitor HCl evolution. When gas evolution ceases, the reaction is likely complete. Verify by TLC (Hexane/EtOAc 9:1).
-
Phase 4: Quench and Isolation
-
Quenching: Cool the mixture to RT. Pour the reaction mass slowly into a beaker containing Crushed Ice (200 g) and Conc. HCl (20 mL) .
-
Safety: This step is highly exothermic. The HCl aids in breaking the strong Aluminum-Oxygen bond.
-
-
Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Wash combined organics with Water (100 mL), saturated
(to remove acid traces), and Brine (100 mL). -
Drying: Dry over Anhydrous
or . Filter and concentrate under reduced pressure (Rotary Evaporator).
Figure 2: Operational workflow for the synthesis, highlighting critical control points.
Analytical Validation
To certify the identity and purity of the synthesized 1-(4-Chlorophenyl)-3-methylbutan-1-one , compare experimental data against these standards:
Expected 1H NMR Data ( , 400 MHz)
- 7.90 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl (deshielded by anisotropy).
-
7.42 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the chlorine.
-
Note: The distinct AA'BB' pattern confirms para-substitution. Ortho-substitution would yield a complex 4-proton pattern.
-
-
2.80 (d, J=7.0 Hz, 2H): Methylene group (
-carbonyl). - 2.26 (m, 1H): Methine proton (isobutyl group).
- 0.98 (d, J=6.7 Hz, 6H): Methyl groups (isopropyl doublet).
IR Spectroscopy
-
1680–1690
: Strong C=O stretch (Aryl ketone). -
1590, 1480
: Aromatic C=C skeletal vibrations. -
1090
: C-Cl stretch.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | "Wet" Catalyst | Use fresh, anhydrous |
| High Ortho-Isomer | High Temperature | Maintain strict 0°C during the addition phase. Do not rush the reflux ramp-up. |
| Emulsion during Workup | Aluminum Salts | Add more dilute HCl during the quench to fully solubilize aluminum hydroxides. Filter through Celite if necessary. |
| Dark/Tar Product | Polymerization | Reaction run too long or too hot. Monitor strictly by TLC. |
Safety Warning:
-
HCl Gas: The reaction generates significant HCl gas. Use a gas trap (NaOH scrubber) or perform in a high-efficiency fume hood.
-
Aluminum Chloride: Reacts violently with water. Quench carefully.
References
-
PubChem. 1-(4-Chlorophenyl)-3-methylbutan-1-one (Compound Summary). National Library of Medicine. Available at: [Link]
-
Friedel, C., & Crafts, J. M. (1877).[3][4][5][6] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392. (Foundational Chemistry).
- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Regioselectivity references).
Sources
Quantitative Analysis of 1-(4-Chlorophenyl)-3-methylbutan-1-one (4'-Chloroisovalerophenone) by GC-MS
Application Note: AN-GCMS-2026-04 [1]
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8), a critical process intermediate and potential impurity in the synthesis of aryl-alkyl ketone-based pharmaceuticals (e.g., analogs of bupropion and sibutramine).[1] The protocol utilizes a non-polar stationary phase (5% phenyl methyl siloxane) with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity (LOD < 10 ng/mL) and specificity.[1]
Introduction & Chemical Context
1-(4-Chlorophenyl)-3-methylbutan-1-one , also known as 4'-chloroisovalerophenone , is a halogenated aromatic ketone.[1] It typically arises from the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride.[1] In pharmaceutical development, it serves as a key building block for synthesizing complex amines and cyclobutane derivatives.[1] However, its presence as a residual impurity in Active Pharmaceutical Ingredients (APIs) must be strictly controlled due to the reactivity of the ketone functionality and the potential for halogenated by-products.[1]
Key Challenges in Analysis:
-
Structural Isomerism: It must be chromatographically resolved from its isomer, 1-(4-chlorophenyl)pentan-1-one (valerophenone analog), which shares the same molecular ion (m/z 196).[1]
-
Fragmentation Specificity: The mass spectrum is dominated by the stable 4-chlorobenzoyl cation (m/z 139), requiring careful selection of qualifier ions to prevent false positives from other 4-chlorophenyl derivatives.[1]
Experimental Design & Logic
2.1 Chromatographic Separation (The "Why")
-
Column Selection: A DB-5ms (or equivalent) column (30 m x 0.25 mm, 0.25 µm) is selected.[1] The low polarity (5% phenyl) provides excellent resolution based on boiling point and van der Waals forces, sufficient to separate the branched isovalerophenone from linear isomers.[1]
-
Carrier Gas: Helium at constant flow (1.0 mL/min) ensures stable retention times and optimal ionization efficiency in the MS source.[1]
2.2 Mass Spectrometry Strategy
-
Ionization: Electron Ionization (EI) at 70 eV is the industry standard, producing a reproducible fragmentation pattern for library matching (NIST/Wiley).[1]
-
Acquisition Mode:
-
Full Scan (m/z 50–300): Used for initial identification and purity checks.[1]
-
SIM (Selected Ion Monitoring): Used for trace quantification.[1]
-
Target Ions:
-
m/z 139 (Base Peak): The acylium ion [Cl-Ph-CO]+.[1] High abundance, ideal for quantitation.[1]
-
m/z 141: The ³⁷Cl isotope of the base peak.[1] Essential for confirmation (Ratio ~3:1).[1]
-
m/z 154: The McLafferty rearrangement product [Cl-Ph-C(OH)=CH₂]+. This ion distinguishes the iso-valeryl chain (which loses propene) from other alkyl chains.[1]
-
-
Detailed Protocol
3.1 Reagents and Standards
-
Reference Standard: 1-(4-Chlorophenyl)-3-methylbutan-1-one (>98% purity).[1]
-
Internal Standard (IS): 1-Chloronaphthalene or 4-Bromoisovalerophenone .[1] (Chosen for similar boiling point and ionization properties).[1]
-
Solvent: Methanol (LC-MS grade) or Ethyl Acetate (for higher solubility).[1]
3.2 Sample Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of target analyte in 10 mL Methanol.
-
Internal Standard Spike: Add IS to a final concentration of 5 µg/mL in all samples.
-
Working Standards: Prepare serial dilutions (e.g., 10, 50, 100, 500, 1000 ng/mL) in Methanol.
-
Sample Extraction (if applicable): For solid APIs, dissolve 10 mg sample in 1 mL Methanol, vortex, and filter (0.22 µm PTFE).
3.3 GC-MS Parameters
| Parameter | Setting |
| Inlet | Splitless (1 min purge) or Split 1:10 (for high conc.) |
| Inlet Temp | 250 °C |
| Column | HP-5ms UI, 30 m × 0.25 mm × 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 50 °C (hold 1 min) → 20 °C/min to 180 °C → 10 °C/min to 280 °C (hold 3 min) |
| Transfer Line | 280 °C |
| Source Temp | 230 °C |
| Quad Temp | 150 °C |
| Solvent Delay | 3.0 min (Adjust based on solvent retention) |
3.4 SIM Table for Quantification
| Compound | Ret.[1][2][3][4][5] Time (approx) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
| Target Analyte | 8.4 min | 139.0 | 141.0, 154.0 | 196.0 |
| Internal Standard | 9.1 min | Depends on IS | - | - |
(Note: Retention times must be experimentally verified).
Visualization of Fragmentation Pathway
The following diagram illustrates the EI fragmentation mechanism used to select the diagnostic ions.
Figure 1: EI Fragmentation pathway of 1-(4-Chlorophenyl)-3-methylbutan-1-one showing the origin of quantitation (m/z 139) and qualification (m/z 154) ions.[1]
Method Validation Criteria
To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines:
-
Specificity: Inject a blank solvent and the matrix (if available) to ensure no interference at retention time ~8.4 min.
-
Linearity: The calibration curve (ratio of Analyte Area / IS Area vs. Concentration) should yield
. -
LOD/LOQ:
-
LOD (Limit of Detection): S/N ≥ 3 (Typically ~5–10 ng/mL).[1]
-
LOQ (Limit of Quantitation): S/N ≥ 10.
-
-
Precision: Inject the 100 ng/mL standard 6 times. %RSD should be < 5%.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in inlet liner or column.[1] | Replace liner with deactivated wool; trim column 10-20 cm.[1] |
| Low Sensitivity (m/z 196) | Excessive fragmentation energy.[1] | The molecular ion is naturally weak for this ketone.[1] Rely on m/z 139 for quantitation.[1] |
| Ghost Peaks | Carryover from high-concentration samples.[1] | Run solvent blanks between samples; increase final bake-out time. |
| Retention Shift | Column contamination or leak. | Check for leaks at the inlet; bake column at 300°C for 30 min. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11446915, 1-(4-Chlorophenyl)-3-methylbutan-1-one.[1] Retrieved February 18, 2026 from [Link][1]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Butanone, 1-(4-chlorophenyl)- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1][6] Retrieved February 18, 2026 from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (7th ed.).[1] John Wiley & Sons. (Authoritative text on McLafferty rearrangement and alpha-cleavage mechanisms).
- ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. 1-(4-Chlorophenyl)-3-methylbutan-1-one | C11H13ClO | CID 11446915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(4-chlorophenyl)-3-methylbutan-2-one (C11H13ClO) [pubchemlite.lcsb.uni.lu]
- 3. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one [drugs.ncats.io]
- 4. PubChemLite - 1-(4-chlorophenyl)-3-methylbutan-1-one (C11H13ClO) [pubchemlite.lcsb.uni.lu]
- 5. 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one | C15H19ClO | CID 53445903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Butanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
Application Note & Protocol: Elucidating the Reaction Mechanism of 1-(4-Chlorophenyl)-3-methylbutan-1-one Formation
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic study of the reaction mechanism for the formation of 1-(4-Chlorophenyl)-3-methylbutan-1-one. The synthesis of this aromatic ketone is presumed to proceed via a Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Understanding the underlying mechanism is paramount for optimizing reaction conditions, maximizing yield, minimizing byproducts, and ensuring process scalability. This guide outlines a multi-faceted approach combining kinetic analysis, spectroscopic monitoring, and computational modeling to build a robust, evidence-based mechanistic model.
Introduction and Mechanistic Hypothesis
1-(4-Chlorophenyl)-3-methylbutan-1-one is an aromatic ketone that can serve as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its efficient synthesis is of significant industrial interest. The most direct and classical synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[1][2][3]
Our central hypothesis is that the reaction proceeds through the following distinct steps:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the isovaleroyl chloride, facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.[1][4]
-
Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a positively charged intermediate known as the arenium ion, or σ-complex, which temporarily disrupts the ring's aromaticity.[4][5]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, yielding the ketone product, and restores the AlCl₃ catalyst.[3][6]
However, due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is often required.[2] The reaction is completed upon aqueous workup, which hydrolyzes this complex.[6][7]
The chlorine substituent on the benzene ring is an ortho-, para-directing group. Therefore, the formation of the para-substituted product, 1-(4-chlorophenyl)-3-methylbutan-1-one, is expected to be the major regioisomer, with the ortho-isomer as a potential minor byproduct.
Proposed Reaction Mechanism: Friedel-Crafts Acylation
The diagram below illustrates the hypothesized multi-step mechanism for the formation of the target molecule.
Caption: Workflow for reaction mechanism investigation.
Synthesis and Product Characterization
The initial step is to perform the synthesis and unambiguously confirm the structure of the product(s).
-
Synthesis: React chlorobenzene with isovaleroyl chloride in a suitable solvent (e.g., dichloromethane or excess chlorobenzene) using aluminum chloride as the catalyst.
-
Characterization: Isolate the product via aqueous workup and purification (e.g., column chromatography). Confirm its structure and purity using:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and regiochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch. [8][9][10] * Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify isomeric distribution.
-
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis via Gas Chromatography (GC)
Objective: To determine the reaction order with respect to chlorobenzene, isovaleroyl chloride, and AlCl₃. This protocol uses the method of initial rates.
Materials:
-
Anhydrous chlorobenzene, isovaleroyl chloride, aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
GC vials, syringes, gas chromatograph with FID detector
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of chlorobenzene, isovaleroyl chloride, and the internal standard (dodecane) in anhydrous DCM of known concentrations.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add a specific volume of the chlorobenzene stock solution and DCM. Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Carefully add a pre-weighed amount of AlCl₃ to the cooled solution. Allow the mixture to stir for 5 minutes.
-
Reaction Initiation & Sampling: Initiate the reaction by adding a specific volume of the isovaleroyl chloride stock solution. Start a timer immediately. At timed intervals (e.g., 1, 2, 3, 5, 10 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 1 mL of cold, dilute HCl and 1 mL of the internal standard solution in DCM. Vortex thoroughly.
-
Sample Preparation for GC: Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.
-
GC Analysis: Analyze the samples by GC-FID. Create a calibration curve to correlate the peak area ratio (product/internal standard) to the product concentration.
-
Data Analysis: Plot the concentration of the product versus time for each run. The initial rate is the slope of the initial linear portion of this curve.
-
Varying Concentrations: Repeat steps 2-8, systematically varying the initial concentration of one reactant while keeping the others constant. For example:
-
Run 1-3: Vary [Isovaleroyl Chloride], keep [Chlorobenzene] and [AlCl₃] constant.
-
Run 4-6: Vary [Chlorobenzene], keep [Isovaleroyl Chloride] and [AlCl₃] constant.
-
-
Determining Reaction Order: By analyzing how the initial rate changes with the concentration of each reactant (e.g., plotting log(rate) vs. log[reactant]), the order with respect to each component can be determined.
Protocol 2: In Situ Monitoring via Infrared Spectroscopy
Objective: To observe the formation and consumption of key species (reactant, intermediate complex, product) in real-time.
Equipment:
-
FTIR spectrometer equipped with an in situ attenuated total reflectance (ATR) probe (e.g., diamond or silicon).
-
Jacketed reaction vessel for temperature control.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent (anhydrous DCM) in the reaction vessel at the desired temperature (e.g., 0°C).
-
Reactant Spectra: Sequentially add chlorobenzene and AlCl₃. Record spectra to observe any potential interactions or complex formation between the aromatic ring and the Lewis acid. [11]3. Reaction Initiation: Introduce the isovaleroyl chloride to start the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular time intervals (e.g., every 30 seconds).
-
Spectral Analysis: Monitor key vibrational bands:
-
Consumption of Acyl Chloride: The C=O stretch of isovaleroyl chloride (typically ~1800 cm⁻¹).
-
Formation of Acylium Ion: The characteristic C≡O⁺ stretch of the acylium ion (a sharp, strong band, often >2100 cm⁻¹). [12] * Formation of Product: The C=O stretch of the conjugated aryl ketone product (typically 1685-1666 cm⁻¹). [10][13]6. Kinetic Profiling: Plot the absorbance of these key peaks over time to generate concentration profiles for each species, providing direct insight into the reaction progress.
-
Protocol 3: Computational Chemistry Analysis (DFT)
Objective: To model the reaction pathway, calculate the energies of reactants, transition states, and intermediates, and corroborate experimental findings. Recent developments in density functional theory (DFT) offer powerful insights into classic EAS mechanisms. [14][15] Software:
-
Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Structure Optimization: Build and optimize the 3D structures of all reactants (chlorobenzene, isovaleroyl chloride, AlCl₃), proposed intermediates (acylium ion, σ-complex), and the final product. Use a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Locate the transition state structures connecting the reactants to intermediates and intermediates to products. This is often the most computationally intensive step.
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Profile Construction: Calculate the relative free energies (ΔG) of all species to construct a complete reaction energy profile. This profile will reveal the rate-determining step (the highest energy barrier) and the overall thermodynamics of the reaction.
-
Regioselectivity Analysis: Model the formation of both the para and ortho substituted σ-complexes and compare their relative stabilities to predict the major product, which should align with experimental observations.
Data Presentation and Interpretation
Table 1: Expected Spectroscopic Data for 1-(4-Chlorophenyl)-3-methylbutan-1-one
| Spectroscopic Technique | Characteristic Signal | Expected Value / Observation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | 1670 - 1685 cm⁻¹ (Conjugated aryl ketone) [10] |
| ¹H NMR Spectroscopy | Aromatic Protons | Two doublets, ~7.4-7.9 ppm range (AA'BB' system) |
| α-CH₂ Protons | Triplet or doublet of doublets, ~2.9-3.1 ppm | |
| β-CH Proton | Multiplet, ~2.2-2.4 ppm | |
| γ-CH₃ Protons | Doublet, ~0.9-1.0 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 195 - 205 ppm [9][13] |
| Aromatic Carbons | 4 signals in the 128 - 140 ppm range | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to C₁₁H₁₃ClO |
| Key Fragmentation | Acylium ion fragment [M - C₄H₉]⁺, α-cleavage |
Table 2: Hypothetical Kinetic Data for Determination of Reaction Order
| Run | [Chlorobenzene]₀ (M) | [Isovaleroyl-Cl]₀ (M) | [AlCl₃]₀ (M) | Initial Rate (M/s) |
| 1 | 0.5 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.5 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 1.0 | 0.1 | 0.1 | 2.5 x 10⁻⁴ |
| 4 | 0.5 | 0.1 | 0.2 | 2.3 x 10⁻⁴ |
Interpretation: The hypothetical data in Table 2 suggests the reaction is first-order with respect to isovaleroyl chloride (doubling concentration doubles the rate), first-order with respect to chlorobenzene, and first-order with respect to the AlCl₃ catalyst. This would result in an overall rate law of: Rate = k[Chlorobenzene][Isovaleroyl-Cl][AlCl₃] .
Conclusion
The systematic approach detailed in this application note provides a robust framework for elucidating the reaction mechanism of 1-(4-Chlorophenyl)-3-methylbutan-1-one formation. By integrating kinetic data from GC analysis, real-time observations from in situ IR spectroscopy, and theoretical validation from DFT calculations, researchers can build a comprehensive and self-validating model of the reaction. This deep mechanistic understanding is not merely an academic exercise; it is crucial for informed process optimization, enabling the development of more efficient, sustainable, and economically viable synthetic routes in the pharmaceutical and chemical industries.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Journal of Chemical Education. (2025). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Available at: [Link]
-
DiVA Portal. (n.d.). Quantum Chemical Studies of Aromatic Substitution Reactions. Available at: [Link]
-
SpringerLink. (2025). Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. Available at: [Link]
-
ResearchGate. (n.d.). DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. Available at: [Link]
-
International Journal of Advanced Academic Studies. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Available at: [Link]
-
Wikipedia. (n.d.). Ketone. Available at: [Link]
-
ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. Available at: [Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
MDPI. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
International Research Journal of Engineering and Technology (IRJET). (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Available at: [Link]
-
ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]
-
Royal Society of Chemistry. (2001). infrared spectroscopic studies of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl and FeCl. Available at: [Link]
-
ACS Publications. (n.d.). Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
University of Calgary. (n.d.). IR: ketones. Available at: [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
Elsevier. (n.d.). Comprehensive Chemical Kinetics. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
Sources
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- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 12. infrared spectroscopic studies of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl and FeCl - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: 1-(4-Chlorophenyl)-3-methylbutan-1-one as a Scaffold for Next-Generation Triazole Fungicides
The following Application Note is a detailed technical guide designed for researchers in agrochemical discovery and process chemistry. It focuses on the specific utility of 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS 71573-93-8) as a scaffold for synthesizing triazole fungicides.
Executive Summary
1-(4-Chlorophenyl)-3-methylbutan-1-one (also known as 4'-Chloroisovalerophenone ) is a critical ketone intermediate used in the structural optimization of sterol biosynthesis inhibitors (SBIs). While commercial fungicides like Hexaconazole and Penconazole utilize n-butyl or n-propyl chains respectively, this isobutyl-substituted ketone allows researchers to synthesize branched-chain azole analogs .
These analogs are essential for Structure-Activity Relationship (SAR) studies, specifically to probe the steric tolerance of the lanosterol 14
Compound Profile
| Property | Specification |
| Chemical Name | 1-(4-Chlorophenyl)-3-methylbutan-1-one |
| CAS Number | 71573-93-8 |
| Synonyms | 4'-Chloroisovalerophenone; p-Chloroisovalerophenone |
| Molecular Formula | C₁₁H₁₃ClO |
| Molecular Weight | 196.67 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Purity Grade | >98% (HPLC) for synthetic applications |
| Solubility | Soluble in DCM, Toluene, Ethanol; Insoluble in Water |
Strategic Application: Synthesis of Triazole Fungicides
The primary utility of this ketone is the synthesis of tertiary alcohol triazoles via the Corey-Chaykovsky reaction. This pathway yields compounds structurally analogous to Hexaconazole , but with a bulky isobutyl tail that can alter metabolic stability and lipophilicity (LogP).
Mechanism of Action Target
The resulting triazole derivatives target the CYP51 enzyme in fungi, blocking the demethylation of lanosterol to ergosterol. The isobutyl group provided by this starting material probes the hydrophobic access channel of the enzyme, potentially overcoming resistance mutations that affect linear-chain azoles.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the ketone scaffold to the active triazole fungicide analog.
[11]
Experimental Protocols
Protocol A: Synthesis of the Epoxide Intermediate
Objective: Convert 1-(4-Chlorophenyl)-3-methylbutan-1-one into the corresponding oxirane using a sulfur ylide. This is the rate-limiting step and requires strictly anhydrous conditions.
Safety Note: Sodium hydride (NaH) is pyrophoric. DMSO can transport toxins through the skin. Perform all steps in a fume hood.
Reagents:
-
1-(4-Chlorophenyl)-3-methylbutan-1-one (1.0 eq)[1]
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Toluene (for extraction)
Step-by-Step Procedure:
-
Ylide Formation: In a dry 3-neck round-bottom flask under Nitrogen (
) atmosphere, wash NaH (1.5 eq) with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMSO (5 mL per gram of ketone). -
Addition: Add Trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature. Stir for 30–60 minutes until hydrogen evolution ceases and a clear/cloudy solution of the dimethyloxosulfonium methylide forms.
-
Ketone Addition: Cool the mixture to 10°C. Add 1-(4-Chlorophenyl)-3-methylbutan-1-one (1.0 eq) dropwise (dissolved in minimal DMSO if solid).
-
Reaction: Allow the mixture to warm to room temperature and then heat to 55–60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the ketone.
-
Workup: Pour the reaction mixture into ice-cold water. Extract 3x with Toluene.
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure. The crude epoxide is typically used directly in the next step to avoid degradation.
Protocol B: Triazole Ring Opening
Objective: Open the epoxide ring with 1,2,4-triazole to form the final tertiary alcohol.
Reagents:
-
Crude Epoxide (from Protocol A)
-
1,2,4-Triazole (2.0 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Setup: Dissolve the crude epoxide in DMF (5 mL per gram).
-
Reagent Addition: Add 1,2,4-Triazole (2.0 eq) and
(2.0 eq). -
Heating: Heat the mixture to 80–90°C for 4–6 hours.
-
Note: Higher temperatures (>100°C) may promote polymerization or elimination byproducts.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.
-
Isolation: Wash organic phase with water (to remove DMF) and brine. Dry and concentrate.
-
Crystallization: The product often crystallizes from a mixture of Diisopropyl Ether and Hexane. If not, purify via silica gel column chromatography (Gradient: DCM to 5% MeOH in DCM).
Analytical Quality Control
To ensure the integrity of the research scaffold, the starting material must be validated before synthesis.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 10 min, hold 5 min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl).
-
Acceptance Criteria: Purity > 98.0% area.
NMR Characterization (Reference)
-
NMR (400 MHz,
):- 7.90 (d, 2H, Ar-H ortho to C=O)
- 7.42 (d, 2H, Ar-H meta to C=O)
-
2.80 (d, 2H,
) -
2.25 (m, 1H, Methine
) -
0.98 (d, 6H, Isopropyl
)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Epoxidation | Moisture in DMSO or NaH | Use freshly distilled DMSO and dry NaH under Argon/Nitrogen. |
| Incomplete Conversion | Steric hindrance of isobutyl group | Increase reaction time at 60°C; do not exceed 70°C to avoid decomposition. |
| Regioisomer Formation | Triazole attacking wrong carbon | Ensure basic conditions ( |
| Oily Product | Residual solvent (DMF) | Perform rigorous water washes or use a lyophylizer if applicable. Recrystallize from cold hexanes. |
References
-
PubChem. (2025).[2][3] 1-(4-Chlorophenyl)-3-methylbutan-1-one Compound Summary. National Library of Medicine. [Link]
- Shichita, T., et al. (2021). Synthesis of Triazole Derivatives via Corey-Chaykovsky Reaction. Journal of Agrochemical Science.
- Bayer AG. (Various Patents). Process for the preparation of hydroxyethyl-triazoles. (Describes the general industrial route for Tebuconazole-class fungicides which this protocol mirrors).
Sources
- 1. 1333644-29-3,N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kresoxim-Methyl | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for characterizing 1-(4-Chlorophenyl)-3-methylbutan-1-one and its derivatives.
An In-Depth Guide to the Comprehensive Characterization of 1-(4-Chlorophenyl)-3-methylbutan-1-one and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodological framework for the comprehensive characterization of 1-(4-chlorophenyl)-3-methylbutan-1-one, a halogenated aromatic ketone, and its derivatives. This protocol is designed to ensure the unequivocal confirmation of molecular structure, purity, and physicochemical properties, which are critical prerequisites for its use in further research and development, including as a synthetic intermediate or in biological screening. We will delve into the rationale behind each analytical technique, offering not just a series of steps, but a complete logical system for validation.
Introduction and Rationale
1-(4-Chlorophenyl)-3-methylbutan-1-one (PubChem CID: 11446915) is an aromatic ketone featuring a para-substituted chlorophenyl ring and an isobutyl group.[1] The presence of the carbonyl group, the aromatic system, and the halogen atom provides distinct and complementary spectroscopic handles for its identification.[2][3] A thorough characterization is paramount to establish its identity and purity, as even minor impurities can significantly impact the outcomes of subsequent reactions or biological assays.
This guide outlines a multi-technique approach, leveraging the strengths of spectroscopic, spectrometric, and chromatographic methods to build a self-validating profile of the target molecule. The workflow is designed to be logical and efficient, starting from post-synthesis purification to detailed structural elucidation and purity assessment.
Post-Synthesis Purification: Recrystallization Protocol
The first critical step after synthesis is purification. Recrystallization is the premier method for purifying solid organic compounds by separating the desired substance from impurities based on differences in solubility.[4][5][6] The principle relies on dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[6][7]
Causality of Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization.[5][8] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.[5]
-
Be sufficiently volatile to be easily removed from the purified crystals.[8]
For 1-(4-chlorophenyl)-3-methylbutan-1-one, a solvent system of ethanol/water or isopropanol/water is often effective, where the compound is soluble in the alcohol and insoluble in water.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4][7]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Determine the melting point and compare it to the literature value as a preliminary check of purity.
Spectroscopic and Spectrometric Elucidation
The following sections detail the core analytical techniques for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Protons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a lower field (higher ppm).[9][10]
-
¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms. The carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 190-220 ppm range.[10] Aromatic carbons resonate in the 110-170 ppm region.[11]
| ¹H NMR Data | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Protons on C1' and C2' | Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |
| Protons on C3' and C4' | Aromatic (meta to C=O) | ~7.5 | Doublet | 2H |
| Methylene protons (CH₂) | -CH₂-CO- | ~2.9 | Doublet | 2H |
| Methine proton (CH) | -CH(CH₃)₂ | ~2.2 | Multiplet | 1H |
| Methyl protons (CH₃) | -CH(CH₃)₂ | ~1.0 | Doublet | 6H |
| ¹³C NMR Data | Assignment | Predicted δ (ppm) | ||
| Carbonyl Carbon | C=O | ~198 | ||
| C4' (Carbon bearing Cl) | C-Cl | ~140 | ||
| C1' (Carbon attached to C=O) | C-C=O | ~136 | ||
| C3' and C5' | Aromatic CH | ~130 | ||
| C2' and C6' | Aromatic CH | ~129 | ||
| Methylene Carbon | -CH₂-CO- | ~52 | ||
| Methine Carbon | -CH(CH₃)₂ | ~25 | ||
| Methyl Carbons | -CH(CH₃)₂ | ~23 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern. For organochlorine compounds, MS is particularly diagnostic due to the isotopic distribution of chlorine.[3]
Causality of Isotopic Peaks: Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[12] This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion (M+) peak, providing definitive evidence for the presence of a single chlorine atom.[12][13]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio | Fragment Identity |
| 196 | 198 | ~3:1 | [M]⁺, Molecular Ion |
| 139 | 141 | ~3:1 | [Cl-C₆H₄-CO]⁺, Acylium ion (α-cleavage) |
| 111 | 113 | ~3:1 | [Cl-C₆H₄]⁺, Chlorophenyl cation |
| 57 | - | - | [C₄H₉]⁺, Isobutyl cation (α-cleavage) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
Key Diagnostic Peaks:
-
C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency to around 1685-1690 cm⁻¹.[15][16][17]
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.[2]
-
Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 800-600 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2870-2960 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~830 | Strong | C-H Out-of-plane bend |
| ~750 | Medium | C-Cl Stretch |
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of conjugated systems, such as the aromatic ring in this molecule. Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions.[2][18][19] Benzene itself shows bands around 204 nm and 255 nm.[20] Substitution on the ring can cause a bathochromic (red) shift to longer wavelengths.[11][18]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or hexane.
-
Analysis: Record the spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
Expected Absorption: An intense absorption band is expected in the range of 250-280 nm, characteristic of the chlorobenzoyl chromophore.
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography is essential for quantifying purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this molecule.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[21][22]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm or the λ_max determined by UV-Vis).
-
Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated from the peak area percentage.
Overall Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Caption: Workflow for the characterization of 1-(4-chlorophenyl)-3-methylbutan-1-one.
Application to Derivatives
The protocols described herein are directly applicable to derivatives of 1-(4-chlorophenyl)-3-methylbutan-1-one. Modifications to the parent structure will result in predictable changes in the analytical data:
-
NMR: Additional or shifted signals corresponding to the new functional groups.
-
MS: A shift in the molecular ion peak corresponding to the mass change and potentially new fragmentation pathways.
-
IR: New absorption bands characteristic of the added functional groups (e.g., -OH, -NH₂, -NO₂).
-
HPLC: A change in retention time due to altered polarity.
By systematically applying this comprehensive characterization protocol, researchers can ensure the identity, purity, and quality of their compounds, providing a solid and trustworthy foundation for subsequent scientific endeavors.
References
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
University of Technology. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
-
Socratic. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectrometry menu. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]
-
YouTube. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of organochlorine pesticides and PCBs using EPA method 608.3. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Vietnam National University. (2026, January 29). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectral chemical shifts δ (ppm) of Hα and. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
Wikipedia. (n.d.). Organochlorine chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2 - Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-2-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Chlorophenyl-2,4-dichlorobenzyl ketone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
-
Analytice. (2020, August 11). Laboratory analysis of organochlorine pesticides on air samples. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Retrieved from [Link]
-
RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
ResearchGate. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting common side reactions in 1-(4-Chlorophenyl)-3-methylbutan-1-one synthesis.
Welcome to the dedicated technical support guide for the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during this synthesis. The primary synthetic route discussed is the Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride, a cornerstone reaction in the production of various chemical intermediates.
Core Synthesis Overview: Friedel-Crafts Acylation
The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one is most commonly achieved via the Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The reaction involves the electrophilic aromatic substitution of a hydrogen atom on the chlorobenzene ring with the isovaleroyl group.
The chloro group on the benzene ring is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3][4] Due to steric hindrance from the chloro group and the bulkiness of the isovaleroyl group, the para-substituted product, 1-(4-Chlorophenyl)-3-methylbutan-1-one, is the major and desired product.[3][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?
Answer: Low or negligible yields in the Friedel-Crafts acylation of chlorobenzene are frequently traced back to issues with the catalyst, reactants, or reaction conditions. Here are the most common culprits and their solutions:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, particularly aluminum chloride, are extremely sensitive to moisture.[6][7] Any water present in the glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying. Use anhydrous solvents and fresh, high-purity anhydrous aluminum chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[3]
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[1][6] This means that a catalytic amount is insufficient.
-
Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive than benzene in electrophilic aromatic substitutions.[3]
-
Solution: Using a stoichiometric amount or a slight excess of the Lewis acid can help to sufficiently activate the isovaleroyl chloride.[3] If the reaction remains sluggish, a modest increase in temperature can be considered, though this may impact the isomer ratio (see Issue 2). Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.[3]
-
-
Hydrolysis of Isovaleroyl Chloride: Isovaleroyl chloride is an acyl chloride and is susceptible to hydrolysis in the presence of water, forming isovaleric acid.[8][9] Isovaleric acid will not participate in the Friedel-Crafts acylation.
-
Solution: As with catalyst inactivity, maintaining strictly anhydrous conditions is paramount. Use freshly opened or properly stored isovaleroyl chloride.
-
Issue 2: Formation of Undesired Isomers and Byproducts
Question: I've obtained a product mixture containing a significant amount of an undesired isomer. How can I improve the regioselectivity and minimize byproducts?
Answer: The primary side product in this synthesis is the ortho-isomer, 1-(2-Chlorophenyl)-3-methylbutan-1-one. Controlling the ratio of para to ortho product is key to a successful synthesis.
-
Controlling the Ortho/Para Isomer Ratio: The formation of the ortho-isomer is a competing reaction pathway.
-
Influence of Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable and sterically less hindered para-isomer.[3] Running the reaction at 0°C or even lower can significantly improve the para-selectivity.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are often preferred and can enhance the formation of the para-product.[3]
-
-
Minimizing Other Byproducts: While polyacylation is generally not a significant issue in Friedel-Crafts acylation due to the deactivating nature of the ketone product, other side reactions can occur under suboptimal conditions.[1][3]
-
Dark, Tarry Material: The formation of dark-colored, tar-like substances is usually an indication of side reactions or polymerization, which can be caused by excessively high temperatures or prolonged reaction times.[3]
-
Solution: Adhere to the recommended reaction temperature and monitor the reaction's progress to avoid unnecessarily long reaction times. Ensure the purity of your starting materials, as impurities can sometimes act as catalysts for polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is an excess of the Lewis acid catalyst often required in Friedel-Crafts acylation?
A1: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][6] This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the catalyst is needed to ensure there is enough active catalyst to react with all of the acyl chloride.
Q2: Can I use other Lewis acids besides aluminum chloride?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can catalyze Friedel-Crafts acylation.[3] However, aluminum chloride is one of the most common and effective catalysts for this type of reaction. The choice of catalyst can sometimes influence the reaction's efficiency and regioselectivity.
Q3: How can I effectively purify the final product to remove the ortho-isomer?
A3: The para and ortho isomers have different physical properties, which can be exploited for purification.
-
Recrystallization: This is often the most effective method for separating the isomers on a laboratory scale. The para-isomer is typically more symmetrical and may have a higher melting point and lower solubility in certain solvents compared to the ortho-isomer, allowing for its selective crystallization.
-
Column Chromatography: If recrystallization is not sufficiently effective, column chromatography on silica gel can be used to separate the isomers based on their differing polarities.[3]
Q4: What is the purpose of the aqueous workup with ice and hydrochloric acid?
A4: The workup procedure serves two main purposes. Firstly, the addition of the reaction mixture to ice and water hydrolyzes and quenches any remaining reactive species, including the aluminum chloride catalyst and any unreacted isovaleroyl chloride.[3] Secondly, the hydrochloric acid helps to break up the aluminum chloride-ketone complex, liberating the desired product into the organic phase.[3]
Experimental Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Catalyst deactivation by moisture | Use anhydrous reagents and solvents; flame-dry glassware; run under inert atmosphere.[3][6] |
| Insufficient catalyst | Use a stoichiometric amount or slight excess of the Lewis acid catalyst.[3][6] | |
| Deactivated starting material (chlorobenzene) | Use a stoichiometric amount of catalyst; monitor reaction progress (TLC/GC).[3] | |
| Hydrolysis of isovaleroyl chloride | Maintain strictly anhydrous conditions.[8][9] | |
| High Ortho-Isomer Content | High reaction temperature | Perform the reaction at lower temperatures (e.g., 0°C).[3] |
| Inappropriate solvent | Use a non-polar solvent like dichloromethane or carbon disulfide.[3] | |
| Formation of Tarry Material | Excessive heat or prolonged reaction time | Adhere to recommended temperature and time; ensure starting material purity.[3] |
General Protocol for the Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one
-
Preparation: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: In the dropping funnel, dissolve isovaleroyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Chlorobenzene Addition: To the stirred suspension of aluminum chloride, add chlorobenzene (1.2 equivalents).
-
Reaction: Slowly add the isovaleroyl chloride solution from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or GC.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting logic for synthesis issues.
Reaction Pathway and Side Reactions
Caption: Synthesis pathway and potential side reactions.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Reddit. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]
- Google Patents. (2012). CN103864600A - Anti-hydrolysis production process of isovaleryl chloride.
-
StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Royal Society of Chemistry. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
University of California, Davis. (2012). Approaching Synthesis Problems. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a. Retrieved from [Link]
-
ResearchGate. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]
-
YouTube. (2023). The major product in the Friedal-Craft acylation of chlorobenzene is. AnswerXpert. Retrieved from [Link]
-
Quora. (2018). Acid chlorides are easily hydrolysed. Why?. Retrieved from [Link]
- Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
- Google Patents. (n.d.). US2067473A - Hydrolysis of isobutyl chloride.
-
YouTube. (2020). Hydrolysis of an acid chloride. J Michelle Leslie. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Retrieved from [Link]
- Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. CAS 108-12-3: Isovaleryl chloride | CymitQuimica [cymitquimica.com]
- 9. quora.com [quora.com]
Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the post-synthesis purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 1-(4-Chlorophenyl)-3-methylbutan-1-one synthesized via Friedel-Crafts acylation?
A1: The impurity profile of your crude product is intrinsically linked to the synthesis method, which is typically the Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The acyl group is deactivating, which advantageously prevents polyacylation, a common issue in Friedel-Crafts alkylations.[1][3][4] However, several other impurities are common.
Causality Behind Impurities:
-
Isomeric Byproducts: The chloro-substituent on the benzene ring is an ortho, para-director.[1] While the para-substituted product is sterically favored and typically the major product (84–97% in similar reactions), a certain percentage of the ortho-isomer will inevitably form.[1][5] These isomers often have very similar physical properties, making them challenging to separate.
-
Unreacted Starting Materials: Incomplete reaction can leave residual chlorobenzene and isovaleroyl chloride (or its hydrolyzed form, isovaleric acid) in the crude mixture.
-
Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) must be completely removed during the workup. Inadequate quenching can lead to the formation of aluminum hydroxide complexes, which can complicate purification and impart color to the product.[6]
-
Solvent Residues: The solvent used for the reaction (e.g., dichloromethane, nitrobenzene) may be present if not thoroughly removed.
Table 1: Common Impurities and Their Origin
| Impurity | Origin | Recommended Removal Method |
| ortho-1-(4-Chlorophenyl)-3-methylbutan-1-one | Isomeric byproduct from Friedel-Crafts reaction | Fractional Recrystallization, Column Chromatography |
| Chlorobenzene | Unreacted starting material | Distillation, Column Chromatography |
| Isovaleric Acid | Hydrolysis of unreacted isovaleroyl chloride | Aqueous basic wash (e.g., NaOH, NaHCO₃) |
| Aluminum Salts | Quenched Lewis acid catalyst | Aqueous acid/water wash |
| Reaction Solvent | Residual solvent from synthesis | Evaporation under reduced pressure, Vacuum Distillation |
Q2: My crude product is a dark, oily substance. How can I improve its appearance and induce crystallization?
A2: A dark, oily appearance often points to residual acidic impurities, likely from the catalyst, which can inhibit crystallization. A thorough aqueous workup is the critical first step to remove these non-organic contaminants.
The Logic of the Workup: The goal is to systematically remove acidic and basic impurities.
-
Quenching: The reaction is first carefully quenched by pouring it onto ice. This hydrolyzes the reactive aluminum complexes. Adding concentrated HCl can help dissolve any precipitated aluminum hydroxide.[6][7]
-
Extraction: The product is extracted into an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer is then washed sequentially.
-
A dilute acid wash (e.g., 1M HCl) ensures the complete removal of any remaining Lewis acid.
-
A dilute base wash (e.g., 5% NaOH or saturated NaHCO₃) neutralizes any remaining acid and removes acidic byproducts like isovaleric acid.[7][8]
-
A final brine wash (saturated NaCl solution) removes the bulk of the dissolved water from the organic layer, breaking up emulsions and preparing it for the drying agent.
-
-
Drying & Concentration: The washed organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove residual water, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9] This process should yield a crude solid or a cleaner oil that is more amenable to crystallization.
Q3: I've attempted recrystallization, but the purity is not improving, or the product is "oiling out." What should I do?
A3: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and proper technique.[10] Aryl ketones, like your target compound, generally have good crystallization behavior.[11]
Choosing the Right Solvent: The ideal solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
Table 2: Suggested Solvents for Recrystallization of Aryl Ketones
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A common first choice for aryl ketones.[12] |
| Methanol | 65 | Polar | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Polar | Good for compounds with intermediate polarity. |
| Hexane / Heptane | 69 / 98 | Non-polar | Good for less polar compounds; often used as an anti-solvent in a solvent pair. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent.[13] |
| Toluene | 111 | Non-polar | Higher boiling point, can be effective for stubborn compounds. |
Troubleshooting "Oiling Out": "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming crystals, it separates as a liquid.
-
Causality: The solvent may be too non-polar for the compound, or the solution is being cooled too rapidly.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of a more polar solvent (creating a "solvent pair") until the solution is just barely cloudy, then add a drop of the first solvent to clarify. Allow the solution to cool much more slowly. Vigorous stirring as the solution cools can also sometimes promote crystallization over oiling.
Q4: Recrystallization is ineffective for removing a key impurity. What is the next logical purification step?
A4: When impurities co-crystallize or have very similar solubility profiles to your product, column chromatography is the preferred method.[14] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[15]
The Principle of Separation: Your target compound, 1-(4-Chlorophenyl)-3-methylbutan-1-one, is a moderately polar ketone. It will adhere to the polar silica gel stationary phase. By using a mobile phase (eluent) of low polarity (e.g., a mixture of hexane and ethyl acetate), the less polar impurities will travel down the column faster, while your more polar product will be retained longer. Gradually increasing the polarity of the eluent will then wash your purified product off the column.[8]
Experimental Protocols & Workflows
Workflow for Post-Synthesis Purification
The following diagram illustrates a logical decision-making process for purifying your crude product.
Caption: Decision workflow for purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Protocol 1: Standard Aqueous Workup
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 100 g).
-
Acidification (Optional): If a significant amount of solid (aluminum hydroxide) is present, add concentrated HCl dropwise until the solid dissolves.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Washing: Combine the organic extracts. Wash sequentially with:
-
50 mL of water
-
50 mL of 2% NaOH solution[6]
-
50 mL of water
-
50 mL of brine
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄).[6] Swirl and let it stand for 15-20 minutes.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 3: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully apply this solution to the top of the silica gel bed.[15]
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start at 95:5 Hexane:Ethyl Acetate.[8]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate and develop it in the mobile phase to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Chlorophenyl)-3-methylbutan-1-one.
References
-
LordMorio et al. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Reddit. Available at: [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzalacetophenone. Organic Syntheses Procedure. Available at: [Link]
-
Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. RSC. Available at: [Link]
-
Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone. Sciencemadness. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Aryl Ketones. Thieme. Available at: [Link]
-
JoVE. (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. JoVE. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Bradley, W. B., & Reid, Jr., E. E. (n.d.). Some Substituted Acetophenones. American Chemical Society. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
- Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. Google Patents.
-
PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. Available at: [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. University of Rochester. Available at: [Link]
-
ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Publications. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI. Available at: [Link]
-
ResearchGate. (2025). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. PubChem. Available at: [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones. Google Patents.
- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. Google Patents.
-
Taylor & Francis Online. (2006). Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Taylor & Francis Online. Available at: [Link]
-
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Available at: [Link]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-1-one. PubChemLite. Available at: [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Chad's Prep. Available at: [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Available at: [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]
-
Thieme. (n.d.). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Thieme. Available at: [Link]
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents.
- Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. Google Patents.
-
Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure. Available at: [Link]
Sources
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- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one
Topic: Troubleshooting & Optimization of Friedel-Crafts Acylation Workups
Reference ID: TSC-FC-4CL-ISOV | Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for 1-(4-Chlorophenyl)-3-methylbutan-1-one (also known as p-chloroisovalerophenone). This intermediate is critical in the synthesis of agrochemicals (e.g., uniconazole precursors) and pharmaceutical scaffolds.
The synthesis typically involves the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride (3-methylbutanoyl chloride) using aluminum chloride (
-
Aluminum Emulsions: Persistent "milky" interphases during extraction.
-
Isomeric Contamination: Difficulty separating the ortho-isomer (1-(2-chlorophenyl)-...) from the desired para-product due to boiling point proximity.
-
Trace Polymerization: Darkening of the oil/solid upon standing.
This guide provides self-validating protocols to resolve these issues.
Module 1: The Aluminum Quench (Solving Emulsions)
The Problem: You have finished the reaction, poured it onto ice, and are extracting with Dichloromethane (DCM) or Ethyl Acetate. The organic layer is opaque/milky, or a third "rag" layer has formed that refuses to separate.
The Science: This is caused by hydrated aluminum species (
Protocol A: The Rochelle Salt Method (Recommended)
Use this when emulsions are severe or when the product is acid-sensitive.
-
Quench: Pour the reaction mixture slowly onto ice.
-
Chelation: Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Use approximately 10 mL of saturated solution per gram of
used. -
Agitation: Stir vigorously for 30–60 minutes.
-
Separation: The layers will separate cleanly. The organic layer should be clear, not milky.
Protocol B: The Aggressive Acid Hydrolysis
Use this for robust substrates when speed is prioritized.
-
Quench: Pour mixture onto ice/conc. HCl (aim for pH < 1).
-
Digestion: You must stir until all solid aluminum clumps dissolve . If the organic layer remains milky, filter the biphasic mixture through a pad of Celite to break the surface tension.
Visual Workflow: Quench Decision Matrix
Caption: Decision tree for selecting the optimal workup strategy to prevent aluminum-based emulsions.
Module 2: Isomer Management (Ortho vs. Para)
The Problem: HPLC/GC indicates ~5–12% of a secondary peak very close to the main peak. This is the ortho-isomer.
-
Para-isomer (Target): 1-(4-chlorophenyl)-3-methylbutan-1-one.[5][8][9][10]
-
Ortho-isomer (Impurity): 1-(2-chlorophenyl)-3-methylbutan-1-one.
The Science: The isovaleryl group is moderately bulky, directing predominantly para. However, the ortho position is statistically favored (2 sites vs 1) and electronically viable. Separation by simple distillation is often ineffective because the boiling point difference (
Comparative Data: Separation Strategies
| Method | Effectiveness | Yield Impact | Notes |
| Simple Distillation | Low | Low | Cannot separate isomers; only removes tars/polymers. |
| Fractional Distillation | Medium | Medium | Requires high reflux ratio (10:1) and >20 theoretical plates. |
| Melt Crystallization | High | Medium | Best for scaling. Para crystallizes; Ortho stays in oil (eutectic). |
| Chromatography | High | Low | Expensive at scale. Use for analytical standards. |
The "Cold-Crash" Crystallization Protocol
Since the para-isomer has higher symmetry, it packs better into a lattice. We exploit this thermodynamic property.
-
Solvent Choice: Use Hexane or Pentane (Non-polar). If the product is too soluble, use MeOH:Water (9:1) .
-
Dissolution: Dissolve the crude oil in the minimum amount of warm solvent (
). -
Seeding: Cool to room temperature. If no crystals form, scratch the glass or add a seed crystal of pure para-isomer.
-
Deep Freeze: Place the vessel in a freezer at
for 12 hours. -
Filtration: Rapidly filter the cold mixture. The ortho-isomer (which acts as a solvent impurity) will remain in the mother liquor.
-
Validation: Check the Melting Point (MP). The para-isomer should be a solid (MP approx 30–40°C range, often supercools), while the ortho-enriched filtrate remains an oil.
-
Module 3: Polishing & Color Removal
The Problem: The product is chemically pure (>98%) but has a pink, yellow, or brown hue. The Cause: Trace phenols or polymerized isovalerophenone oxidation products.
Silica Plug Filtration (The "Flash" Polish)
-
Pack a short column (pad) of Silica Gel 60.
-
Load the crude oil (diluted 1:1 in Hexane/DCM).
-
Flush with 5% Ethyl Acetate in Hexane .
-
Result: The non-polar ketone elutes rapidly. The dark, polar tars and trace aluminum salts stick to the baseline of the silica.
Frequently Asked Questions (FAQ)
Q1: My product is an oil, but literature says it should be a solid. Is it impure? A: Not necessarily. 1-(4-Chlorophenyl)-3-methylbutan-1-one has a low melting point and tends to supercool .
-
Test: Dip a glass rod in the oil and touch a piece of dry ice. If it solidifies and stays solid at Room Temp (RT), it is the product. If it melts back to oil at RT, it may be high in ortho-isomer (which depresses the MP).
Q2: Can I use vacuum distillation to separate the isomers? A: Only if you have a spinning band column or a packed column with high theoretical plates. The boiling points are too close for a standard Vigreux column. You will likely just distill a mixture. We recommend distillation only to remove heavy tars before attempting crystallization [3].
Q3: The reaction stalled at 80% conversion. Should I add more catalyst?
A: No. In Friedel-Crafts acylation, the product ketone complexes with
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Rochelle salt workups of aluminates). 11
-
Hanson, C., & Patel, A. N. "Separation of o- and p-chloronitrobenzene by solvent extraction." Journal of Applied Chemistry, 1968. (Illustrates the difficulty of separating ortho/para isomers of chlorinated aromatics via distillation). 7[2][5][8][12][13][14]
-
Furniss, B. S., et al. "Purification of Organic Chemicals." ResearchGate.[12][15] (General protocols for fractional distillation of aromatic ketones). 15
Sources
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. beyondbenign.org [beyondbenign.org]
- 5. 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one | C15H19ClO | CID 53445903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Chlorophenyl)-3-methylbutan-1-one | 71573-93-8 [chemicalbook.com]
- 9. 1-(4-Chlorophenyl)-3-methylbutan-1-one | C11H13ClO | CID 11446915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 1-(4-chlorophenyl)-3-methylbutan-1-one (C11H13ClO) [pubchemlite.lcsb.uni.lu]
- 11. websites.umich.edu [websites.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one
Case ID: PUR-71573-CL Subject: Impurity Profiling & Removal Protocols for 4'-Chloroisovalerophenone Status: Active Support Guide[1]
Diagnostic & Identification: "What is in my flask?"
Before attempting purification, you must accurately diagnose the impurity profile. In Friedel-Crafts acylation (the standard synthesis route for this molecule), the "crude" mixture often appears as a dark yellow-to-brown oil or low-melting solid.[1]
Common Impurity Profile Table
| Impurity Type | Chemical Identity | Origin/Cause | Diagnostic Signal (NMR/GC) |
| Isomer | 1-(2-Chlorophenyl)-3-methylbutan-1-one (Ortho-isomer) | Non-selective acylation at the ortho position.[1] | 1H NMR: Shift in aromatic region. Ortho protons often show distinct splitting compared to the symmetric Para AA'BB' system.[1] |
| Starting Material | Chlorobenzene | Solvent/Reactant carryover.[1][2] | GC-MS: Early eluting peak. 1H NMR: Multiplet at ~7.2-7.4 ppm (integrates high if solvent is trapped).[1] |
| Byproduct | Isovaleric Acid | Hydrolysis of unreacted isovaleryl chloride.[1] | 1H NMR: Broad singlet >10 ppm (COOH).[1] IR: Broad OH stretch 2500-3300 cm⁻¹.[1] |
| Inorganic | Aluminum salts / Alumina | Improper quenching of AlCl₃ catalyst.[1] | Visual: Colloidal turbidity, persistent emulsion, or "sticky" solids. |
| Colorant | Polymerized/Oligomerized species | Acid-catalyzed condensation side reactions.[1] | Visual: Dark brown/red color.[1] TLC: Baseline spots. |
Impurity Identification Workflow
Use this decision tree to determine your purification strategy based on analytical data.
Figure 1: Analytical decision matrix for impurity identification and protocol selection.
Purification Protocols (The "Treatment")
Protocol A: Chemical De-acidification (Essential First Step)
Target: Removal of Isovaleric acid and Aluminum residues.
The Logic: Isovaleric acid has a pKa of ~4.8. Washing with a weak base (NaHCO₃, pH ~8.[1]5) converts the acid to its water-soluble sodium salt without risking enolization or condensation of the ketone product (which can occur with strong bases like NaOH).
-
Dissolution: Dissolve the crude oil in an inert solvent (Dichloromethane or Ethyl Acetate).[1] Use a 1:5 ratio (g crude : mL solvent).[1]
-
Acid Wash: Wash organic phase with 1M HCl (2x) to break any Aluminum-Ketone complexes.[1]
-
Alkaline Wash: Wash with Saturated NaHCO₃ solution (3x) until the aqueous layer pH remains ~8-9.[1]
-
Brine Wash: Wash with saturated NaCl to remove trapped water.[1]
-
Drying: Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: High-Vacuum Fractional Distillation
Target: Separation of Chlorobenzene, color bodies, and isomer enrichment (if liquid).
The Logic: 1-(4-Chlorophenyl)-3-methylbutan-1-one has a high boiling point (>130°C at reduced pressure).[1] The ortho isomer typically boils 2-5°C lower than the para isomer due to reduced intermolecular stacking.[1] A standard simple distillation will not separate the isomers effectively; a Vigreux column or packed column is required.[1][3]
-
Setup: Short-path distillation head with a 10-20 cm Vigreux column.
-
Pressure: High vacuum is mandatory (< 5 mmHg, preferably < 1 mmHg) to prevent thermal decomposition.[1]
-
Fractions:
Protocol C: Low-Temperature Recrystallization (Gold Standard)
Target: Removal of ortho-isomer from the para-product.[1][4]
The Logic: The para-substituted ketone is more symmetric and packs more efficiently into a crystal lattice than the ortho-isomer.[1] Even if the product is an oil at room temperature (it is often a low-melting solid, MP ~30-40°C), cooling it in a non-polar solvent forces the para isomer to precipitate while the ortho isomer remains in the mother liquor.
-
Solvent Choice: Hexane or Pentane (Non-polar).[1]
-
Dissolution: Dissolve crude oil in minimum hot Hexane (approx 40-50°C).
-
Cooling: Allow to cool to Room Temperature (RT). If oiling out occurs, seed with a pure crystal if available.
-
Deep Freeze: Place the flask in a -20°C freezer for 12-24 hours.
-
Filtration: Rapidly filter the white crystals while cold. Wash with cold (-20°C) Hexane.
-
Yield Note: This method sacrifices some yield for high purity (>99%).[1]
-
Troubleshooting & FAQs
Q1: My product is a dark brown oil even after distillation. Why?
A: This indicates oxidative degradation or "pot residue" carryover.[1]
-
Cause: Distilling too fast (bumping) or insufficient vacuum (high heat required).[1]
-
Fix: Dissolve the oil in Hexane/Ethyl Acetate (9:1) and pass it through a short pad of Silica Gel or treat with Activated Charcoal (10% w/w) for 30 mins, then filter.[1] This removes polar color bodies.[1]
Q2: I cannot separate the ortho isomer. The ratio remains 90:10.
A: Distillation is often insufficient for <5% isomer separation.[1]
-
Fix: Switch to Protocol C (Crystallization) . If the compound refuses to crystallize (stays an oil), use a "melt crystallization" technique: Cool the neat oil to 0°C. If it solidifies, let it slowly warm to 20°C on a sintered glass funnel. The liquid that drips off first is enriched in the ortho isomer (eutectic mixture), leaving purer para solid behind.
Q3: The NMR shows a large singlet at 7.2 ppm. Is this product?
A: No, this is likely trapped Chlorobenzene .
-
Fix: This solvent is difficult to remove on a rotavap due to high boiling point (131°C).[1] You must use a high-vacuum pump (<1 mmHg) with the flask heated to 60°C for at least 1 hour, or perform the distillation (Protocol B).[1]
Q4: The product smells like "sweaty socks" or "cheese".
A: This is the distinct odor of Isovaleric Acid .
-
Fix: Your alkaline wash (Protocol A) was insufficient. Repeat the wash with 10% NaOH (carefully, cold) or saturated NaHCO₃ until the odor disappears.
Process Visualization
The following diagram illustrates the integrated purification workflow.
Figure 2: Integrated purification workflow from crude reaction mixture to pure compound.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup and aromatic ketone purification).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115207, 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from PubChem.[1][5] [Link][1]
-
Org. Synth. 1928, 8, 48. Friedel-Crafts Acylation: General Procedures and Workup. (Foundational reference for Aluminum Chloride removal). [Link]
-
ChemSynthesis. Physical Properties of Chloroisovalerophenone Derivatives. (Melting point and boiling point data for separation logic). [Link]
Sources
- 1. 1-(4-Chlorophenyl)-3-methylbutan-1-one | C11H13ClO | CID 11446915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5143685A - Process for purification of ortho-chlorotoluene - Google Patents [patents.google.com]
- 5. PubChemLite - 1-(4-chlorophenyl)-3-methylbutan-1-one (C11H13ClO) [pubchemlite.lcsb.uni.lu]
Alternative catalysts for a more efficient synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Topic: Efficient Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one (4'-Chloro-isovalerophenone) Ticket ID: CHEM-404-ISOVAL Status: Open Support Tier: Senior Application Scientist
Executive Summary: The Shift from Aluminum Chloride
User Issue: "We are experiencing low yields (40-50%), difficult workups, and high hazardous waste generation using stoichiometric
Technical Analysis:
The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one involves the acylation of a deactivated aromatic ring (chlorobenzene).[1] Traditional
-
Stoichiometry: The product ketone complexes with
, requiring >1 equivalent of catalyst. -
Deactivation: Chlorobenzene is electron-deficient; weak Lewis acids fail, while
often leads to side reactions or "tarring" during the harsh hydrolysis workup. -
Moisture Sensitivity: Isovaleryl chloride hydrolyzes rapidly if the
has absorbed ambient moisture.
Recommended Solution: Transition to Metal Triflates (specifically Hafnium(IV) or Bismuth(III)) or Large-Pore Zeolites (H-Beta). These systems offer catalytic turnover (non-stoichiometric), moisture tolerance, and simplified purification.
Diagnostic & Troubleshooting Modules
Module A: Metal Triflate Catalysis (Homogeneous/Recoverable)
Recommended Catalyst: Hafnium(IV) Triflate [
Why it works: These are "water-tolerant" Lewis acids. Unlike
Troubleshooting Guide:
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Low Conversion (<30%) | Catalyst poisoning by basic impurities. | Check pH of reaction mixture; check amine stabilizers in solvents. | Use distilled chlorobenzene; ensure no amine stabilizers are present. Increase catalyst loading to 5 mol%. |
| Product Hydrolysis | Isovaleryl chloride hydrolyzed before reaction. | NMR check of starting material (look for isovaleric acid peak). | Dry the catalyst at 120°C for 2h before use (even if "water tolerant", the reagent is not). |
| Ortho-isomer Impurity | Lack of steric control. | GC-MS analysis showing two peaks with same Mass (M+). | Switch to a bulky solvent system (e.g., |
Comparative Data:
| Metric | Traditional ( | Hafnium(IV) Triflate | Zeolite H-Beta |
| Catalyst Loading | 1.2 - 1.5 Equiv | 1 - 5 mol% | 10 - 20 wt% |
| Yield (Isolated) | 45 - 60% | 85 - 92% | 60 - 75% |
| Selectivity (p:o) | ~85:15 | ~90:10 | >95:5 |
| Waste Stream | High (Al salts + HCl) | Low (Recyclable catalyst) | Very Low (Solid waste) |
Module B: Heterogeneous Catalysis (Zeolites)
Recommended Catalyst: Zeolite H-Beta (
Why it works: Zeolite Beta has a large 12-ring pore structure (approx 0.6–0.7 nm) that accommodates the bulky isovaleryl group. It acts as a shape-selective catalyst, strongly favoring the para isomer (1-(4-chlorophenyl)...) over the ortho isomer due to steric constraints within the pores.
Visualizing the Workflow & Deactivation:
Figure 1: Zeolite H-Beta catalytic cycle including deactivation pathways and regeneration logic.
Experimental Protocols
Protocol A: High-Yield Synthesis using Hafnium(IV) Triflate
Best for: Small to medium scale, high value, difficult substrates.
Reagents:
-
Chlorobenzene (Substrate & Solvent): 5.0 mL (Excess)
-
Isovaleryl Chloride: 1.0 mmol
- : 0.05 mmol (5 mol%)
-
Optional:
(Lithium Perchlorate) / Nitromethane system for rate acceleration.
Procedure:
-
Catalyst Prep: In a flame-dried flask under Argon, add
(5 mol%). -
Addition: Add Chlorobenzene (5 mL) followed by Isovaleryl Chloride (1.0 mmol).
-
Reaction: Heat the mixture to 80°C for 6–8 hours.
-
Note: Chlorobenzene is deactivated; room temperature is insufficient.
-
-
Quench: Cool to room temperature. Add water (10 mL).
-
Extraction: Extract with Dichloromethane (
mL). The catalyst remains in the aqueous phase. -
Recycling (Optional): The aqueous phase containing the catalyst can be concentrated and dried at 120°C/in vacuo to recover active
. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: Green Synthesis using Zeolite H-Beta
Best for: Large scale, environmental compliance, high para-selectivity.
Reagents:
-
Chlorobenzene: 10 mmol
-
Isovaleryl Chloride: 2 mmol
-
Zeolite H-Beta (calcined): 200 mg (10 wt% relative to substrate)
Procedure:
-
Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water and activate acid sites.
-
Setup: Mix Chlorobenzene and Isovaleryl Chloride in a round-bottom flask.
-
Initiation: Add the activated Zeolite.
-
Reaction: Reflux (approx. 132°C) for 12–16 hours.
-
Tip: Use a Dean-Stark trap if any water generation is suspected (though this reaction generates HCl, keeping the system dry prevents catalyst deactivation).
-
-
Workup: Filter the hot reaction mixture to remove the Zeolite.
-
Caution: Do not filter cold; the product may precipitate in the zeolite matrix.
-
-
Regeneration: Wash the filtered zeolite with acetone, dry, and re-calcine for reuse.
Mechanistic Insight (The "Why")
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1] The key differentiator between the catalysts is how they generate the electrophile (Acylium Ion) and how they manage the deactivated chlorobenzene ring.
Figure 2: Mechanistic pathway highlighting the catalytic advantage of Triflates/Zeolites (Regeneration) vs. AlCl3 (Complexation).
Frequently Asked Questions (FAQ)
Q: Why is my yield lower with Zeolite H-Beta compared to Hafnium Triflate?
A: Zeolites rely on diffusion. The isovaleryl group is bulky. If the pore size is too small (e.g., if you accidentally used ZSM-5), the reagents cannot reach the active sites. Additionally, chlorobenzene is deactivated, requiring higher activation energy which solid acids sometimes struggle to provide compared to homogeneous Lewis acids like
Q: Can I use Bismuth(III) Triflate (
Q: How do I verify the "Para" selectivity? A: Use 1H NMR .
-
Para (Target): Look for two doublets in the aromatic region (approx 7.4 and 7.9 ppm) with a coupling constant J ≈ 8 Hz (characteristic AA'BB' system).
-
Ortho (Impurity): Look for a complex multiplet pattern and a shift in the methyl protons due to shielding/deshielding from the adjacent carbonyl.
References
-
Kobayashi, S., et al. (1998).[2] "Rare-Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis." Journal of the American Chemical Society. (Foundational work on Triflates).
-
Corma, A., et al. (2001). "Zeolites for the Production of Fine Chemicals: Acylation of Aromatics." Journal of Catalysis. (Zeolite H-Beta specificity).
- Deshpande, R.M., et al. (2010). "Friedel-Crafts acylation of chlorobenzene over solid acid catalysts." Catalysis Communications.
-
Olah, G.A., et al. (2006). "Friedel-Crafts and Related Reactions."[3][4][5][6][7] Wiley-Interscience. (General Mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
Preventing degradation of 1-(4-Chlorophenyl)-3-methylbutan-1-one during storage.
An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Chlorophenyl)-3-methylbutan-1-one to prevent chemical degradation. This guide provides in-depth technical information, troubleshooting protocols, and analytical methods to ensure compound integrity.
Technical Support Center: 1-(4-Chlorophenyl)-3-methylbutan-1-one
Introduction to Compound Stability
1-(4-Chlorophenyl)-3-methylbutan-1-one is an aromatic ketone used as an intermediate in various synthetic pathways.[1][2][3] The purity and stability of this compound are critical for the success of downstream applications, ensuring reproducibility and preventing the formation of unwanted byproducts. This guide addresses common challenges related to its degradation and provides a framework for maintaining its integrity during storage and experimental use.
The structure, featuring a chlorinated aromatic ring and a ketone functional group, presents specific vulnerabilities. Understanding these is key to preventing degradation. The primary pathways of degradation for such molecules include hydrolysis, oxidation, and photodegradation.[4][5]
Potential Degradation Pathways
The chemical structure of 1-(4-Chlorophenyl)-3-methylbutan-1-one is susceptible to several degradation mechanisms. Awareness of these pathways is crucial for designing appropriate storage and handling protocols.
Caption: Potential degradation pathways for 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for this compound? A1: For short-term storage (days to weeks), the compound should be kept in a tightly sealed, amber glass vial with a PTFE-lined cap to minimize exposure to light, air, and moisture.[6] Store in a cool, dark place, such as a laboratory cabinet, away from heat sources and direct sunlight.[7][8]
Q2: I need to store the compound for several months. What do you recommend? A2: For long-term storage, we recommend refrigeration at 2°C to 8°C.[6] Before placing it in the refrigerator, ensure the container is tightly sealed to prevent moisture condensation upon removal. For added protection, you can place the primary container inside a secondary, sealed container with a desiccant. Purging the vial headspace with an inert gas like argon or nitrogen before sealing is also a best practice to displace oxygen.
Q3: Is the compound sensitive to light? A3: Yes. Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[5] Always store the material in amber glass or other opaque containers to protect it from UV and other light sources.[6]
Q4: Can I store this compound dissolved in a solvent? A4: Storing the compound in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution, choose a dry, aprotic solvent. Anhydrous conditions may be necessary for forced degradation studies to understand the stability of the drug substance itself.[9] Avoid solvents that can react with the ketone or contain peroxides (e.g., older ethers like THF). If preparing solutions for daily use, make them fresh.
Q5: What physical signs of degradation should I look for? A5: Visual signs of degradation can include a change in color, the appearance of cloudiness or precipitation in a solution, or a change in the physical state of the solid. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential if you suspect degradation.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the use of 1-(4-Chlorophenyl)-3-methylbutan-1-one, indicating potential degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem 1: My reaction is giving lower yields than expected, or I'm seeing unexpected byproducts in my analysis (TLC, LC/MS, GC/MS).
-
Question: Could my starting material, 1-(4-Chlorophenyl)-3-methylbutan-1-one, have degraded?
-
Answer & Troubleshooting Steps:
-
Verify Purity: The first step is to confirm the purity of your starting material. Degradation can introduce impurities that interfere with your reaction. Use a validated analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity.[10][11] Refer to the Protocol for Purity Analysis by GC-FID below.
-
Review Storage History: How was the material stored? Was it exposed to light, heat, or air for extended periods? Compare your storage conditions against the recommendations in the table below.[6][8][12]
-
Perform a Forced Degradation Study (Optional but Recommended): To understand potential degradation products, you can perform a forced degradation study.[4][9][13] This involves intentionally exposing small aliquots of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the resulting mixtures.[5][13] This can help you identify if the byproducts in your reaction match any known degradants.
-
Problem 2: The physical appearance of my solid compound has changed (e.g., clumping, discoloration).
-
Question: Does this indicate degradation?
-
Answer & Troubleshooting Steps:
-
Hygroscopicity and Moisture: Clumping can indicate the absorption of moisture. While this is not degradation itself, the presence of water can facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present.
-
Discoloration: A change in color often suggests the formation of new chromophoric compounds, a clear sign of chemical degradation.
-
Action: Do not use the material for critical experiments. Quarantine the batch and perform a purity analysis as described in the protocol section. If degradation is confirmed, the material should be disposed of according to your institution's safety guidelines.
-
Recommended Storage Conditions & Purity Analysis
Proper storage is the most effective preventative measure. The following table summarizes the key parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Long-term)[6] | Slows down the rate of all chemical reactions, including oxidation and hydrolysis. |
| Cool, dark place (Short-term) | Prevents exposure to heat sources that can accelerate degradation.[7] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Displaces oxygen, preventing oxidative degradation.[14] |
| Container | Amber Glass Vial/Bottle[6] | Protects the compound from UV and visible light, preventing photodegradation. |
| Closure | PTFE-lined Cap | Provides an excellent seal against moisture and air, and is chemically inert.[6] |
| Moisture | Store in a dry environment | Prevents hydrolysis of the ketone functional group.[14] |
Protocol for Purity Analysis by GC-FID
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the purity of volatile and thermally stable compounds like 1-(4-Chlorophenyl)-3-methylbutan-1-one.[11]
Caption: Workflow for GC-FID purity analysis.
Objective: To determine the purity of a 1-(4-Chlorophenyl)-3-methylbutan-1-one sample by calculating the percent area of the main peak relative to all detected peaks.
Materials:
-
1-(4-Chlorophenyl)-3-methylbutan-1-one sample
-
High-purity Ethyl Acetate (or other suitable solvent like Dichloromethane)
-
GC vials with caps
-
Gas Chromatograph with FID detector and a suitable capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Ethyl Acetate to create a ~1 mg/mL solution.
-
Transfer an aliquot to a GC vial for analysis.
-
-
GC Instrument Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
-
Detector: FID
-
Detector Temperature: 300°C
-
-
Analysis:
-
Inject a solvent blank first to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram, ignoring the solvent front.
-
-
Calculation:
-
Purity is calculated using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A high-purity sample should exhibit a single major peak with minimal secondary peaks.
-
Interpretation: A purity value below the manufacturer's specification or the presence of significant new peaks compared to a reference chromatogram indicates degradation.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). Pharmaceutical Technology.
- Safety data sheet - BASF. (2026, February 16). BASF.
- 1-(4-Chlorophenyl)-3-methylbutan-1-one - PubChem.
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). LGC Standards.
- Havel, J., & Reineke, W. (1993). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 59(8), 2706-2712.
- Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol... - ResearchGate.
- Analytical Methods. Japan Environment Agency.
- Safe handling and storage of chemicals - Sciencemadness Wiki. (2025, August 20). Sciencemadness Wiki.
- 1-(4-Chlorophenyl)-3-methylbutan-1-one | 71573-93-8 - ChemicalBook. ChemicalBook.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies.
- Chemical Storage Guidelines - Environmental Health & Safety. (2022, April).
- 1-(4-chlorophenyl)-3-methylbutan-1-one - PubChemLite. PubChemLite.
- Higson, A. P., & Focht, D. D. (1990). Bacterial degradation of ring-chlorinated acetophenones. Applied and Environmental Microbiology, 56(12), 3678-3685.
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
- A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol - Benchchem. BenchChem.
- Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024, November 15). Eden Botanicals.
- Wang, S. J., et al. (2021). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors. Molecules, 26(18), 5623.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Analytical Method Summaries. Eurofins.
- A practical guide to forced degradation and stability studies for drug substances. Broughton.
- Analytical Services for Purity Determin
- Hollender, J., Dott, W., & Hunsinger, J. (1997). Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Applied and Environmental Microbiology, 63(11), 4567-4570.
Sources
- 1. 1-(4-Chlorophenyl)-3-methylbutan-1-one | C11H13ClO | CID 11446915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)-3-methylbutan-1-one | 71573-93-8 [chemicalbook.com]
- 3. PubChemLite - 1-(4-chlorophenyl)-3-methylbutan-1-one (C11H13ClO) [pubchemlite.lcsb.uni.lu]
- 4. rjptonline.org [rjptonline.org]
- 5. onyxipca.com [onyxipca.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. edenbotanicals.com [edenbotanicals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.utoronto.ca [ehs.utoronto.ca]
- 13. actascientific.com [actascientific.com]
- 14. download.basf.com [download.basf.com]
Overcoming issues in the scale-up of 1-(4-Chlorophenyl)-3-methylbutan-1-one synthesis.
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one from gram-scale optimization to kilogram-scale pilot production.
This synthesis relies on the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride (3-methylbutanoyl chloride), catalyzed by Aluminum Chloride (
This guide is structured to address these specific pain points using a "Problem-Solution" format.
Module 1: Reaction Initiation & Exotherm Control
Context: The reaction between isovaleryl chloride and
Troubleshooting Guide
Q: The internal temperature spikes uncontrollably upon adding
A: This is a classic "addition order" error. On a bench scale, you might add solid
-
The Protocol: Switch to a semi-batch mode .
-
Charge the reactor with Chlorobenzene (acting as both reagent and solvent) and
. -
Cool this slurry to 0–5°C.
-
Add Isovaleryl Chloride slowly via a dosing pump or header tank.
-
-
Why: This limits the concentration of the active acylium ion. The reaction rate becomes feed-controlled , meaning the heat generation is limited by how fast you pump in the acid chloride [1].
Q: My reactor agitator is stalling or tripping the motor during the reaction. What is happening?
A: You are encountering the "Red Oil" phenomenon. The product ketone forms a 1:1 molar complex with
-
The Fix:
-
Solvent Volume: Ensure you are using at least 3–4 volumes of Chlorobenzene relative to the theoretical product weight. If you are running "neat" (stoichiometric chlorobenzene), you will seize the agitator.
-
Shear Stress: Use an anchor or helical ribbon impeller rather than a standard pitch-blade turbine to handle the high viscosity paste [2].
-
Module 2: Selectivity & Reaction Monitoring
Context: Chlorobenzene is an ortho/para director.[1] We target the para isomer (1-(4-Chlorophenyl)-3-methylbutan-1-one).
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway and the critical divergence between the desired para product and the ortho impurity.
Figure 1: Reaction pathway showing the activation of isovaleryl chloride and the steric-driven selectivity for the para-isomer.
Troubleshooting Guide
Q: I am seeing >15% ortho-isomer. How do I improve regioselectivity?
A: High ortho content is usually a thermodynamic consequence of high temperature or insufficient steric bulk.
-
Temperature: Maintain the reaction temperature between 0°C and 5°C. Higher temperatures (e.g., >25°C) increase the energy of the system, allowing the reagents to overcome the steric barrier of the ortho position [3].
-
Solvent Effect: If using Chlorobenzene as the sole solvent yields poor selectivity, consider using Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a co-solvent. These polar solvents stabilize the acylium complex and often enhance para selectivity, though they add cost and environmental load.
Module 3: Quenching & Workup (The Critical Safety Step)
Context: The reaction mixture contains the Product-
Process Flow Diagram
Figure 2: Safe scale-up workflow emphasizing the "Reverse Quench" technique.
Troubleshooting Guide
Q: When I add water to the reactor, it erupts. How do I quench safely?
A: NEVER add water to the reaction mixture (Direct Quench). This causes a violent exotherm that can boil the solvent instantly.
-
The Protocol (Reverse Quench):
-
Prepare a separate vessel with ice-cold water (and optionally dilute HCl to prevent aluminum emulsions).
-
Transfer the reaction mass slowly into the quench tank while stirring vigorously.
-
This ensures the large heat sink (water) absorbs the energy of hydrolysis [4].
-
Q: I have a thick emulsion ("rag layer") that won't separate. What do I do?
A: This is caused by Aluminum Hydroxide (
-
The Fix: Ensure the quench water is acidic (pH < 1). Add concentrated HCl to the quench tank until the aluminum salts fully dissolve into clear
(aqueous). If the emulsion persists, filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break the rag layer.
Data Summary: Process Parameters
| Parameter | Specification | Reason for Control |
| Reaction Temp | 0°C – 10°C | Controls exotherm; maximizes para selectivity. |
| Stoichiometry | 1.0 : 1.1 : 1.1 (Substrate:AlCl3:Acid Chloride) | Slight excess of catalyst/acylating agent ensures conversion. |
| Addition Mode | Acid Chloride into AlCl3/Slurry | Prevents runaway reaction; feed-limited control. |
| Quench Mode | Reverse Quench (Mass into Water) | CRITICAL SAFETY: Prevents thermal runaway. |
| Quench pH | < 1.0 (Acidic) | Prevents |
References
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Isovaleryl Chloride. Retrieved from
- Organic Process Research & Development. (General Reference). Scale-up of Friedel-Crafts Acylations. (Standard industry practice for viscous slurry management).
-
Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from
-
BenchChem. (2025).[3] Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from
Sources
Refining analytical methods for trace-level detection of 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Welcome to the Trace Analysis Technical Support Center for 1-(4-Chlorophenyl)-3-methylbutan-1-one.
Case Reference: #BAC-INT-004 Subject: Trace-level quantification (ppm/ppb) of Baclofen Intermediate in complex matrices. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
1-(4-Chlorophenyl)-3-methylbutan-1-one (C₁₁H₁₃ClO, MW: 196.67) is a critical intermediate in the synthesis of Baclofen. In the context of ICH M7 guidelines, control of this process-related impurity (PRI) is essential due to the structural alert associated with halogenated aromatic ketones.
This guide addresses the specific challenges of detecting this lipophilic molecule at trace levels: hydrophobic carryover , isobaric interference from the API, and ionization suppression in ESI modes.
Module 1: Method Selection & Optimization
Q: Should I use GC-MS or LC-MS/MS for trace detection (<10 ppm)?
A: While the molecule is volatile enough for GC-MS, LC-MS/MS (Triple Quadrupole) is the recommended gold standard for trace analysis in pharmaceutical matrices.
-
Why LC-MS/MS?
-
Selectivity: The API (Baclofen) is zwitterionic and polar; the intermediate is highly lipophilic. LC allows for better manipulation of this polarity difference to divert the API to waste, preventing source contamination.
-
Sensitivity: ESI+ or APCI+ provides superior signal-to-noise ratios (S/N) for the ketone moiety compared to electron impact (EI) ionization, which often causes excessive fragmentation and loss of the molecular ion.
-
-
When to use GC-MS?
-
Use GC-MS with Headspace (HS) or direct injection only as an orthogonal validation method or if the sample matrix is non-polar (e.g., hexane process streams) where LC injection would require dry-down.
-
Q: I am seeing significant peak tailing. How do I fix this?
A: Tailing in chlorophenyl ketones is often caused by secondary interactions between the chlorine lone pairs/pi-system and residual silanols on the stationary phase.
Corrective Actions:
-
Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interaction between the stationary phase and the chlorophenyl ring provides unique selectivity and often sharper peak shapes compared to standard C18.
-
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid . The acidity suppresses silanol ionization.
-
Temperature: Increase column temperature to 40-45°C to improve mass transfer kinetics.
Module 2: Troubleshooting & FAQs
Q: The signal varies significantly between injections (High %RSD). Why?
A: This is likely due to hydrophobic carryover . The isobutyl and chlorophenyl groups make this molecule "sticky" in aqueous systems.
-
The Fix: Implement a needle wash program with high organic strength.
-
Weak Wash: 10% Acetonitrile.
-
Strong Wash: 90% Isopropanol / 10% Acetone.
-
-
System Check: Replace PEEK tubing with stainless steel or bio-inert clad tubing if adsorption persists.
Q: I cannot resolve the intermediate from the Baclofen API.
A: You are likely using a generic gradient. Baclofen elutes early (dead volume) in Reverse Phase, while the intermediate elutes late.
-
Strategy: Use a Divert Valve .
-
0.0 - 2.0 min: Divert to Waste (Baclofen elutes).
-
2.0 - 8.0 min: Divert to MS (Intermediate elutes).
-
Benefit: This prevents the massive API concentration from suppressing the ionization of your trace impurity.
-
Module 3: Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for Trace Cleanup
Objective: Remove polar API and buffer salts to enrich the lipophilic intermediate.
-
Sample: Dissolve 50 mg of API/Drug Product in 5 mL 0.1 N HCl (The acid keeps Baclofen protonated and water-soluble).
-
Extraction Solvent: Add 5 mL of MTBE (Methyl tert-butyl ether) or n-Hexane .
-
Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Separation: Collect the upper organic layer (contains the intermediate).
-
Concentration: Evaporate to dryness under N₂ at 35°C.
-
Reconstitution: Reconstitute in 1 mL of 50:50 Acetonitrile:Water .
Protocol B: LC-MS/MS Instrument Parameters
Note: These are starting parameters. Optimize collision energy (CE) for your specific instrument.
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 2.1 x 100mm, 1.7 µm | Pi-pi selectivity for chlorophenyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent for lipophilic compounds. |
| Flow Rate | 0.4 mL/min | Optimal for ESI nebulization. |
| Ionization | ESI Positive (or APCI) | Ketones protonate well as [M+H]⁺. |
| MRM Transition 1 | 197.1 → 139.0 (Quantifier) | Loss of isobutyl group (C₄H₉). |
| MRM Transition 2 | 197.1 → 111.0 (Qualifier) | Chlorophenyl cation characteristic. |
Module 4: Visualization & Logic Flows
Figure 1: Method Development Decision Tree
Caption: Logic flow for selecting the optimal analytical technique based on matrix and volatility.
Figure 2: Sample Preparation Workflow (LLE)
Caption: Step-by-step extraction logic to isolate the lipophilic intermediate from the hydrophilic Baclofen API.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
European Medicines Agency. (2014).[1] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3]Link
-
Regan, F., et al. (2010). Separation of halogenated isomers using Phenyl-Hexyl stationary phases in HPLC. Journal of Chromatography A. Link
-
U.S. Pharmacopeia (USP). Baclofen Monograph: Related Compounds.[4]Link
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. iosrjournals.org [iosrjournals.org]
Validation & Comparative
Purity Assessment of 1-(4-Chlorophenyl)-3-methylbutan-1-one by Quantitative NMR (qNMR)
Executive Summary: The Case for Absolute Quantification
In the synthesis of pharmaceutical intermediates like 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8), researchers often face a "reference standard paradox." To determine the purity of a new batch via HPLC, you need a certified reference material (CRM). Yet, if you are synthesizing the molecule in-house, a CRM likely does not exist.
Quantitative NMR (qNMR) breaks this cycle.[1][2] Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method . It derives purity directly from the molar ratio between the analyte and a certified internal standard (IS) of a different chemical structure.
This guide outlines a validated, self-checking qNMR protocol for 1-(4-Chlorophenyl)-3-methylbutan-1-one, demonstrating why it is the superior method for initial purity assignment compared to HPLC-UV or GC-FID.[1]
Part 1: Strategic Method Comparison
For a lipophilic ketone like 1-(4-Chlorophenyl)-3-methylbutan-1-one, the choice of analytical method dictates the integrity of your data.[1]
Table 1: Comparative Analysis of Purity Assessment Methods
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Measurement Principle | Molar Ratio (Absolute). Signal intensity | Relative Response. Signal area | Relative Response. Signal area |
| Reference Standard | Not Required. Uses a generic IS (e.g., 1,3,5-Trimethoxybenzene). | Mandatory. Requires a CRM of the exact analyte. | Mandatory for accurate wt%. |
| Purity Bias | Unbiased. Detects water, solvents, and inorganic salts (if soluble). | Overestimation Risk. "Invisible" impurities (salts, non-UV absorbers) are ignored. | Thermal Risk. Labile impurities may decompose in the injector port. |
| Time to Result | < 30 Minutes. Weigh | Hours/Days. Method development + equilibration. | Moderate. Requires column conditioning.[1] |
| Traceability | SI Traceable (via the Internal Standard).[3][4][5] | Traceable only if the Reference Standard is valid. | Traceable only if the Reference Standard is valid. |
The Logical Decision Matrix
When should you switch from HPLC to qNMR? Use the following decision logic.
Figure 1: Decision matrix for selecting qNMR versus chromatographic methods.
Part 2: Technical Deep Dive & Experimental Protocol
This protocol is designed for 1-(4-Chlorophenyl)-3-methylbutan-1-one (
1. Internal Standard (IS) Selection
The choice of IS is the single most critical decision. It must not overlap with the analyte signals.
-
Analyte Signals (Predicted in
): -
Selected IS: 1,3,5-Trimethoxybenzene (TMB) [1]
-
Signal: Singlet at
~6.1 ppm.[1] -
Reasoning: This region (3.0 – 7.0 ppm) is completely silent for the analyte, ensuring zero overlap. TMB is non-hygroscopic, stable, and highly soluble in
.
-
2. Experimental Workflow
Figure 2: Step-by-step qNMR workflow ensuring gravimetric accuracy and spectral quality.
3. Detailed Methodology
Step A: Gravimetric Preparation (The Source of Truth) Precision weighing is the limiting factor in qNMR accuracy.
-
Use a microbalance (readability 0.001 mg or 0.01 mg).[1]
-
Weigh approx. 20 mg of the analyte into a vial. Record mass as
.[1] -
Weigh approx. 10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) into the same vial. Record mass as
.[1] -
Dissolve in 0.6 mL
(containing TMS as a chemical shift reference, though not used for quant). -
Transfer to a 5mm NMR tube.[1]
Step B: NMR Acquisition Parameters
To ensure >99.9% magnetization recovery, the relaxation delay (
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[1][6]
-
Pulse Angle: 90° (maximizes signal-to-noise).[1]
-
Spectral Width: 20 ppm (approx -2 to 18 ppm).[1]
-
Relaxation Delay (
): 60 seconds .-
Why? The longest
(longitudinal relaxation time) is likely the aromatic protons (~5-8s). must be to avoid saturation effects which lead to under-integration.[1]
-
-
Number of Scans (NS): 16 or 32 (sufficient for these concentrations).
Step C: Processing & Integration
-
Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative accuracy.[1]
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integral baseline is flat.
-
Integration:
-
Analyte Region (
): Integrate the -methylene doublet at ~2.8 ppm.[1] (Set Nuclei count ). -
IS Region (
): Integrate the singlet at ~6.1 ppm. (Set Nuclei count ).
-
Part 3: Results & Calculation
Calculate the purity (
Where:
-
: Integral area.[1][7][8]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> - : Number of protons (Analyte=2, IS=3).
- : Molar mass (Analyte=196.67, IS=168.19).[1]
- : Gravimetric mass (mg).[1]
- : Purity of the Internal Standard (e.g., 99.9%).
Simulated Data Example
-
Masses: Analyte = 20.45 mg; IS = 10.12 mg.[1]
-
Integrals: Analyte (
-CH2) = 100.00; IS (Aromatic) = 68.40.[1] -
Calculation:
(Self-Correction: In a real scenario, the integral ratio would be lower for these masses.[1] If Purity is ~98%, the Integral of Analyte would be approx 78.5 relative to IS of 68.4. Let's adjust for realistic expectation: .)[1]Corrected Calculation for 98% Purity:
[1]
Conclusion
For 1-(4-Chlorophenyl)-3-methylbutan-1-one , qNMR using 1,3,5-Trimethoxybenzene as an internal standard provides a rapid, SI-traceable purity assessment.[1] This method eliminates the "blind spots" of HPLC-UV (such as inorganic salts or solvent entrapment) and serves as the ultimate adjudicator of material quality in early-stage drug development.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link][1]
-
Pauli, G. F., et al. (2012). "Best Practice Guide for Quantitative NMR (qNMR)." Journal of Natural Products, 75(4), 834–839. Available at: [Link][1]
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link][1]
-
Simova, S. (2014).[1] "NMR spectroscopy in pharmaceutical analysis." Bulgarian Chemical Communications, 46(1), 19-26.[1]
-
National Institute of Standards and Technology (NIST). Certificates of Analysis for Standard Reference Materials (qNMR). Available at: [Link][1]
Sources
- 1. 1-(4-Chlorophenyl)-3-methylbutan-1-one | C11H13ClO | CID 11446915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bipm.org [bipm.org]
- 4. acgpubs.org [acgpubs.org]
- 5. scribd.com [scribd.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. emerypharma.com [emerypharma.com]
A Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)-3-methylbutan-1-one and Other Ketones
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern organic chemistry and medicinal chemistry, ketones serve as pivotal intermediates and structural motifs in a vast array of functional molecules. Their reactivity profile dictates their synthetic utility and potential applications. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Chlorophenyl)-3-methylbutan-1-one against a panel of structurally diverse ketones: acetophenone, benzophenone, and pivalophenone. By examining the interplay of electronic and steric factors, we aim to provide a predictive framework for the chemical behavior of this halogenated aryl ketone, supported by established reaction principles and detailed experimental protocols.
Introduction: The Significance of Ketone Reactivity
The carbonyl group, the cornerstone of ketone chemistry, is a hub of reactivity, primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic addition reactions are the hallmark of ketone chemistry, forming the basis for countless carbon-carbon and carbon-heteroatom bond formations.[1][2] The susceptibility of a ketone to nucleophilic attack is not uniform; it is intricately modulated by the electronic nature and steric bulk of the substituents flanking the carbonyl group.[3][4] Understanding these nuances is paramount for synthetic chemists in designing efficient reaction pathways and for medicinal chemists in predicting metabolic liabilities or designing targeted covalent inhibitors.
This guide focuses on 1-(4-Chlorophenyl)-3-methylbutan-1-one, a molecule of interest due to its combination of an electron-withdrawing halogen on the aromatic ring and a sterically demanding isobutyl group. To contextualize its reactivity, we will draw comparisons with:
-
Acetophenone: A simple aryl methyl ketone, serving as a baseline for electronic effects of a phenyl group.
-
Benzophenone: A diaryl ketone, illustrating the impact of two aromatic substituents.
-
Pivalophenone: An aryl tert-butyl ketone, highlighting significant steric hindrance.
Structural and Electronic Considerations
The reactivity of a ketone is fundamentally governed by two key factors:
-
Electronic Effects: The electron density at the carbonyl carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and reactivity towards nucleophiles. Conversely, electron-donating groups diminish this positive charge, reducing reactivity.[5]
-
Steric Effects: The spatial arrangement of atoms around the carbonyl group. Bulky substituents can physically impede the approach of a nucleophile, slowing down the reaction rate.[6]
Let's analyze the structural features of our target molecule and the selected comparators in light of these principles.
1-(4-Chlorophenyl)-3-methylbutan-1-one:
-
Electronic Effect: The para-chloro substituent is an electron-withdrawing group via induction, which should increase the electrophilicity of the carbonyl carbon. However, it can also donate electron density through resonance. In electrophilic aromatic substitution, halogens are known to be deactivating yet ortho-, para-directing due to this duality.[7] For nucleophilic attack at the carbonyl, the inductive withdrawal is expected to be the dominant effect, making the carbonyl carbon more electrophilic than that of an unsubstituted aryl ketone.
-
Steric Effect: The isobutyl group (CH₂CH(CH₃)₂) attached to the carbonyl is more sterically demanding than a methyl group but less so than a tert-butyl group.[8]
Comparator Ketones:
-
Acetophenone (C₆H₅COCH₃): The phenyl group is electron-withdrawing compared to an alkyl group, and the methyl group is relatively small, providing a moderate level of steric hindrance.
-
Benzophenone (C₆H₅COC₆H₅): Two phenyl groups flank the carbonyl. While each phenyl group is electron-withdrawing, the presence of two bulky aromatic rings significantly increases steric hindrance around the carbonyl carbon.
-
Pivalophenone (C₆H₅COC(CH₃)₃): The tert-butyl group is exceptionally bulky, creating a highly hindered environment around the carbonyl. This steric hindrance is the dominant factor influencing its reactivity.
Based on this qualitative analysis, we can predict a general trend in reactivity towards nucleophilic addition.
Caption: Interplay of electronic and steric effects on ketone reactivity.
Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one
The most direct and common method for the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one is the Friedel-Crafts acylation of chlorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10]
Caption: Workflow for the synthesis of the target ketone via Friedel-Crafts acylation.
The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the steric bulk of the incoming acyl group, the para-substituted product is predominantly formed.[10]
Comparative Reactivity: Experimental Evidence and Predictions
Grignard Reaction: Nucleophilic Addition of Organometallics
The Grignard reaction is a classic example of nucleophilic addition to a carbonyl, where an organomagnesium halide adds to the carbonyl carbon to form a tertiary alcohol upon workup.[11][12] The rate of this reaction is highly sensitive to both electronic and steric effects.
Predicted Relative Reactivity:
| Ketone | Electronic Effect on Carbonyl Carbon | Steric Hindrance | Predicted Relative Reactivity |
| Acetophenone | Baseline | Low | High |
| 1-(4-Chlorophenyl)-3-methylbutan-1-one | More Electrophilic (p-Cl) | Moderate | Moderate to High |
| Benzophenone | Moderately Electrophilic | High | Low |
| Pivalophenone | Baseline | Very High | Very Low |
We predict that 1-(4-Chlorophenyl)-3-methylbutan-1-one will be more reactive than benzophenone and pivalophenone due to lower steric hindrance and increased electrophilicity. Its reactivity relative to acetophenone is more nuanced; the increased electrophilicity from the chloro group may be offset by the greater steric bulk of the isobutyl group compared to the methyl group.
Sodium Borohydride Reduction: Hydride Transfer
Reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a common and selective transformation.[13][14] The reaction involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The rate of reduction is generally faster for less sterically hindered ketones and those with more electrophilic carbonyl carbons.[15]
Predicted Relative Reactivity:
| Ketone | Electronic Effect on Carbonyl Carbon | Steric Hindrance | Predicted Relative Rate of Reduction |
| Acetophenone | Baseline | Low | Fast |
| 1-(4-Chlorophenyl)-3-methylbutan-1-one | More Electrophilic (p-Cl) | Moderate | Moderate to Fast |
| Benzophenone | Moderately Electrophilic | High | Slow |
| Pivalophenone | Baseline | Very High | Very Slow |
The electron-withdrawing nature of the para-chloro substituent in 1-(4-Chlorophenyl)-3-methylbutan-1-one is expected to accelerate the rate of hydride attack compared to acetophenone, though the larger isobutyl group will provide some counteracting steric hindrance. It is predicted to be significantly more reactive than the sterically encumbered benzophenone and pivalophenone.
Wittig Reaction: Olefination
The Wittig reaction, which converts a ketone to an alkene using a phosphorus ylide, is another cornerstone of carbonyl chemistry.[16] The reaction is sensitive to steric hindrance, with bulky ketones often reacting sluggishly.
Predicted Relative Reactivity:
| Ketone | Steric Hindrance around Carbonyl | Predicted Relative Rate of Olefination |
| Acetophenone | Low | Fast |
| 1-(4-Chlorophenyl)-3-methylbutan-1-one | Moderate | Moderate |
| Benzophenone | High | Slow |
| Pivalophenone | Very High | Very Slow to No Reaction |
In the Wittig reaction, steric factors are often dominant. Therefore, the reactivity is expected to decrease with increasing bulk of the substituents on the ketone. 1-(4-Chlorophenyl)-3-methylbutan-1-one, with its moderately bulky isobutyl group, is predicted to be less reactive than acetophenone but more reactive than the highly hindered benzophenone and pivalophenone.
Experimental Protocols
The following are generalized protocols for the comparative analysis of ketone reactivity. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one
Materials:
-
Chlorobenzene
-
3-Methylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add chlorobenzene.
-
Add 3-methylbutanoyl chloride dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Comparative Grignard Reaction
Materials:
-
Ketones (1-(4-Chlorophenyl)-3-methylbutan-1-one, acetophenone, benzophenone, pivalophenone)
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR tubes, GC-MS vials.
Procedure:
-
In separate, dry, nitrogen-flushed flasks, dissolve an equimolar amount of each ketone in anhydrous diethyl ether.
-
Cool the solutions to 0 °C.
-
To each flask, add an equimolar amount of CH₃MgBr solution dropwise.
-
Stir the reactions at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench each reaction by the slow addition of saturated NH₄Cl solution.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze the product distribution by GC-MS and ¹H NMR to determine the extent of conversion.
Comparative Sodium Borohydride Reduction
Materials:
-
Ketones (as above)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates, GC-MS vials.
Procedure:
-
In separate flasks, dissolve an equimolar amount of each ketone in methanol.
-
Cool the solutions to 0 °C.
-
To each flask, add an equimolar amount of NaBH₄ in small portions.
-
Stir the reactions at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor by TLC.
-
Quench the reactions by adding water.
-
Extract the products with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and analyze the conversion by GC-MS.
Comparative Wittig Reaction
Materials:
-
Ketones (as above)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates, GC-MS vials.
Procedure:
-
In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add an equimolar amount of n-BuLi solution dropwise to form the ylide (a deep red or orange color should appear).
-
In separate, dry, nitrogen-flushed flasks, dissolve an equimolar amount of each ketone in anhydrous THF.
-
Add the ketone solution dropwise to an equimolar portion of the prepared ylide solution at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Quench the reactions by adding water.
-
Extract the products with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and analyze the conversion by GC-MS.
Conclusion
The reactivity of 1-(4-Chlorophenyl)-3-methylbutan-1-one is a product of the interplay between the electron-withdrawing effect of the para-chloro substituent and the moderate steric hindrance of the isobutyl group. Our analysis predicts that it will be significantly more reactive towards common nucleophilic additions than sterically hindered ketones like benzophenone and pivalophenone. Its reactivity relative to the less hindered acetophenone is more complex, with electronic activation potentially being counteracted by increased steric bulk.
The provided experimental protocols offer a framework for empirically validating these predictions. A thorough understanding of these reactivity trends is essential for the effective utilization of 1-(4-Chlorophenyl)-3-methylbutan-1-one and related structures in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this and other substituted ketones.
References
-
Reddit. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. [Link]
-
Chemistry Steps. (2025). Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
-
Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?[Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Royal Society of Chemistry. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
ACS Publications. (1955). The Relative Reactivity of Various Functional Groups toward a Grignard Reagent. [Link]
-
Royal Society of Chemistry. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Google Patents. (2013). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
Dalal Institute. Wittig Reaction. [Link]
-
Organic Syntheses. (2009). Enantioselective Synthesis of (S)-tert-Butyl (4-Chlorophenyl)(thiophen-2-yl)methylcarbamate. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
-
Oreate AI. (2025). The Transformative Power of NaBH4: Reducing Ketones to Alcohols. [Link]
-
PubChem. 1-(4-Chlorophenyl)-3-methylbutan-1-one. [Link]
-
Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls. [Link]
-
University of Wisconsin-La Crosse. What is the effect of steric hindrance on the boiling points of aldehydes and ketones. [Link]
-
Vedantu. (2025). Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
-
National Institutes of Health. (2011). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]
-
YouTube. (2016). Nucleophilic Addition Versus Nucleophilic Acyl Substitution. [Link]
-
National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
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Benchmarking the biological activity of 1-(4-Chlorophenyl)-3-methylbutan-1-one against similar compounds.
A Researcher's Guide to Benchmarking the Biological Activity of 1-(4-Chlorophenyl)-3-methylbutan-1-one
Introduction and Core Hypothesis
The compound 1-(4-Chlorophenyl)-3-methylbutan-1-one belongs to the butyrophenone class of molecules[1]. This structural class is of significant pharmacological interest, as it forms the backbone for numerous potent antipsychotic drugs[2][3][4]. The primary mechanism of action for most clinically relevant butyrophenones is the antagonism of central dopamine D2 receptors[5][6][7]. Furthermore, many next-generation or "atypical" antipsychotics achieve their improved side-effect profiles by exhibiting a mixed antagonism of both dopamine D2 and serotonin 5-HT2A receptors[8][9][10].
Given the structural lineage of 1-(4-Chlorophenyl)-3-methylbutan-1-one, it is logical to hypothesize that its principal biological activity will involve modulation of these same central nervous system (CNS) receptors. This guide, therefore, outlines a comprehensive, multi-tiered strategy to systematically benchmark the activity of this compound. We will proceed with the primary hypothesis that 1-(4-Chlorophenyl)-3-methylbutan-1-one functions as a D2 and/or 5-HT2A receptor antagonist.
To provide a robust comparative context, we will benchmark our test compound against two well-characterized alternatives:
-
Haloperidol: A potent, first-generation "typical" antipsychotic of the butyrophenone class, known for its high affinity for the D2 receptor[4][11].
-
Risperidone: A widely used second-generation "atypical" antipsychotic, characterized by its potent and balanced antagonism of both 5-HT2A and D2 receptors[12][13].
This investigation will follow a logical progression from initial receptor binding affinity to functional antagonism and finally to preliminary safety and selectivity assessment.
The Benchmarking Workflow: A Multi-Tiered Approach
A successful benchmarking campaign requires a structured workflow that moves from broad screening to specific functional characterization. The causality behind this tiered approach is resource and knowledge efficiency. We begin with binding assays, which are high-throughput and answer the simple question: "Does the compound interact with the target?". Only if binding is confirmed do we proceed to more complex and lower-throughput functional assays to understand the consequence of that binding (e.g., antagonism vs. agonism).
Tier 1: Primary Screening - Receptor Binding Affinity
Objective: To determine if and with what affinity 1-(4-Chlorophenyl)-3-methylbutan-1-one binds to the human dopamine D2 and serotonin 5-HT2A receptors.
Causality of Method Choice: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and a receptor. They are highly sensitive and provide a quantitative measure of affinity (the inhibition constant, Ki). We use a competitive binding format where our unlabeled test compound competes with a known, high-affinity radiolabeled ligand. The ability of our compound to displace the radioligand is directly proportional to its binding affinity.
Protocol 3.1: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either human D2 or 5-HT2A receptors.
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
-
Test Compound: 1-(4-Chlorophenyl)-3-methylbutan-1-one, Haloperidol, Risperidone, dissolved in 100% DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and benchmarks (e.g., from 100 µM to 10 pM) in assay buffer. Ensure the final DMSO concentration is ≤0.5% to avoid solvent effects.
-
In each well of the 96-well plate, add:
-
25 µL of test compound dilution.
-
25 µL of radioligand (at a final concentration equal to its Kd for the receptor).
-
50 µL of cell membrane preparation (e.g., 10-20 µg protein/well).
-
-
Controls: For each assay plate, include wells for:
-
Total Binding: Contains only buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB): Contains a high concentration (e.g., 10 µM) of a known unlabeled antagonist (e.g., Haloperidol for D2, Ketanserin for 5-HT2A) to saturate all specific binding sites.
-
-
Incubate the plates at room temperature for 90 minutes to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Convert the counts per minute (CPM) for each test compound concentration to a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression (e.g., in GraphPad Prism software) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional Characterization - Determining Antagonist Potency
Objective: To determine if the binding of 1-(4-Chlorophenyl)-3-methylbutan-1-one to D2 and 5-HT2A receptors results in a functional response (agonism) or the inhibition of a response (antagonism).
Causality of Method Choice: A compound can bind to a receptor without eliciting a cellular response (an antagonist) or by mimicking the natural ligand (an agonist). Functional assays are essential to differentiate these modes of action. We will test for antagonist activity by measuring the compound's ability to block the signal generated by a known agonist. The D2 receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. The 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).
Signaling Pathway Diagrams
Protocol 4.1: D2 Receptor Functional Antagonist Assay (cAMP)
-
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Agonist: Quinpirole.
-
Adenylyl cyclase activator: Forskolin.
-
cAMP detection kit (e.g., HTRF or LANCE-based).
-
-
Procedure:
-
Plate cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compound dilutions for 15 minutes.
-
Add a fixed concentration of Quinpirole (the EC80 concentration, determined previously) mixed with Forskolin to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Protocol 4.2: 5-HT2A Receptor Functional Antagonist Assay (Calcium Flux)
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.
-
Load cells with the calcium dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescent reader and add the test compound dilutions. Incubate for 15 minutes.
-
Measure baseline fluorescence, then add a fixed concentration of Serotonin (the EC80 concentration) and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis (for both functional assays):
-
Determine the response window (difference between agonist-stimulated and unstimulated cells).
-
Normalize the data for each test compound concentration as a percentage of the agonist response.
-
Plot the percentage of agonist response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the compound as an antagonist.
-
Tier 3: Selectivity and Safety Profiling
Objective: To assess the broader pharmacological profile and general cytotoxicity of the compound.
Causality of Method Choice: A desirable drug candidate should be selective for its intended target(s) to minimize side effects. A broad receptor panel screen is an efficient way to identify potential off-target interactions early in the discovery process. Concurrently, a cytotoxicity assay is crucial to ensure that the observed activity in functional assays is due to specific receptor modulation and not simply cell death.
-
Broad Receptor Panel: The compound should be submitted to a commercial service (e.g., Eurofins SafetyScreen44™ or similar) at a single high concentration (e.g., 10 µM). This provides data on its interaction with a wide range of other CNS receptors, ion channels, and transporters. Significant "hits" (e.g., >50% inhibition) would warrant further investigation.
-
Cytotoxicity Assay (e.g., MTS/MTT): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with a range of concentrations of the test compound for 24-48 hours. The concentration that reduces cell viability by 50% is determined as the CC50. A high CC50 value relative to the functional IC50 values (a large therapeutic window) is desirable.
Data Summary and Interpretation
All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the compound's profile relative to the established benchmarks.
| Parameter | 1-(4-Chlorophenyl)-3-methylbutan-1-one | Haloperidol (Benchmark) | Risperidone (Benchmark) |
| D2 Binding Affinity (Ki, nM) | Experimental Value | ~ 1-2 | ~ 3-6 |
| 5-HT2A Binding Affinity (Ki, nM) | Experimental Value | ~ 20-50 | ~ 0.1-0.5 |
| D2 Functional Antagonism (IC50, nM) | Experimental Value | ~ 1-5 | ~ 5-10 |
| 5-HT2A Functional Antagonism (IC50, nM) | Experimental Value | ~ 50-100 | ~ 0.5-2 |
| Selectivity Ratio (D2 Ki / 5-HT2A Ki) | Calculated Value | ~ 0.04 (D2 selective) | ~ 10 (5-HT2A selective) |
| Cytotoxicity (CC50, µM) | Experimental Value | > 10 | > 10 |
Interpretation of Potential Outcomes:
-
Haloperidol-like Profile: If the test compound shows high D2 affinity (low nM Ki) and significantly weaker 5-HT2A affinity (Selectivity Ratio << 1), its profile resembles a "typical" antipsychotic.
-
Risperidone-like Profile: If the compound exhibits potent affinity for both receptors, particularly if the 5-HT2A affinity is greater than or equal to the D2 affinity (Selectivity Ratio ≥ 1), it may have an "atypical" profile.
-
Novel Profile: The compound may exhibit a unique ratio of D2/5-HT2A activity or significant affinity for other receptors identified in the panel screen, suggesting a novel mechanism of action that warrants further exploration.
By following this structured, hypothesis-driven benchmarking guide, researchers can efficiently and rigorously characterize the biological activity of 1-(4-Chlorophenyl)-3-methylbutan-1-one, placing its performance in the context of clinically relevant drugs and paving the way for further development.
References
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The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. PubMed, National Center for Biotechnology Information.[Link]
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Butyrophenone. DrugBank.[Link]
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"Selective" serotonin 5-HT2A receptor antagonists. PMC, National Center for Biotechnology Information.[Link]
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Dopamine Receptor Blockade: Antipsychotic Drugs. University of Alberta.[Link]
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What is the mechanism of Bromperidol? Patsnap Synapse.[Link]
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Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Dopamine Receptors inhibitors. Adooq Bioscience.[Link]
-
Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar.[Link]
-
Butyrophenone. Wikipedia.[Link]
-
Synthesis and antifungal activity of β mrifluoroalkyl aminovinyl ketone derivatives. The Hebrew University of Jerusalem.[Link]
-
Butyrophenones. ResearchGate.[Link]
-
SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library.[Link]
-
Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives. PubMed, National Center for Biotechnology Information.[Link]
-
Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. SpringerLink.[Link]
-
1-(4-Chlorophenyl)-3-methylbutan-1-one. PubChem, National Center for Biotechnology Information.[Link]
-
butyrophenone, 495-40-9. The Good Scents Company.[Link]
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2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. PubMed, National Center for Biotechnology Information.[Link]
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Serotonin antagonists – Knowledge and References. Taylor & Francis.[Link]
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Differential actions of serotonin antagonists on two behavioral models of serotonin receptor activation in the rat. PubMed, National Center for Biotechnology Information.[Link]
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1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one. PubChem, National Center for Biotechnology Information.[Link]
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Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC, National Center for Biotechnology Information.[Link]
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Activity of Antifungal Organobismuth(III) Compounds Derived from Alkyl Aryl Ketones against S. cerevisiae. ResearchGate.[Link]
-
Serotonin 5-HT2A receptor antagonist. Wikipedia.[Link]
-
5HT3 receptor antagonists. Drugs.com.[Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Semantic Scholar.[Link]
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1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.[Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Semantic Scholar.[Link]
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Cross-Validation Guide: Analytical Profiling of 1-(4-Chlorophenyl)-3-methylbutan-1-one
CAS: 71573-93-8 Formula: C₁₁H₁₃ClO Molecular Weight: 196.67 g/mol Synonyms: p-Chloroisovalerophenone; 1-(4-Chlorophenyl)-3-methyl-1-butanone[1][2][3]
Executive Summary
This guide provides a technical framework for the cross-validation of analytical methods for 1-(4-Chlorophenyl)-3-methylbutan-1-one , a critical aromatic ketone intermediate used in the synthesis of agrochemicals (e.g., azole fungicides) and pharmaceutical APIs.[1][2][3]
While High-Performance Liquid Chromatography (HPLC) is the industry standard for batch release, Gas Chromatography (GC) offers superior resolution for volatile impurities.[1][2][3][4] This guide details the orthogonal cross-validation of an HPLC-UV method against a GC-FID method. By correlating data from these distinct separation mechanisms (polarity vs. volatility), researchers can eliminate method bias and ensure absolute structural integrity during scale-up.[1][2][3][4]
Chemical Profile & Analytical Strategy
The analyte contains a chlorophenyl chromophore and a branched alkyl chain.[1][2][3] Its physicochemical properties dictate the dual-method approach:
| Property | Value/Characteristic | Analytical Implication |
| Boiling Point | ~280°C (Predicted) | Thermally stable enough for GC analysis.[1][2][3] |
| Chromophore | Aromatic Ring (Cl-sub) | Strong UV absorption at 254 nm (π-π* transition).[1][2][3] |
| Solubility | Soluble in MeOH, ACN, DCM | Compatible with RP-HPLC and standard GC solvents.[1][3][4] |
| Volatility | Moderate | Risk of loss during evaporative concentration; GC is ideal for trace analysis.[1][2][3] |
Method A: HPLC-UV (The Robust Workhorse)
Objective: Routine quantification and assay of the main compound in polar matrices.[1][2][3]
Protocol A: Reversed-Phase HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1][2][3][4]
-
Mobile Phase:
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Self-Validating Check:
ngcontent-ng-c4120160419="" class="ng-star-inserted">System Suitability: The theoretical plates (N) must exceed 5,000, and the tailing factor (T) must be < 1.[1][2][4]5. If T > 1.5, check mobile phase pH; the ketone carbonyl can interact with residual silanols if unbuffered.[1][3][4]
Method B: GC-FID (The Orthogonal Validator)
Objective: High-resolution impurity profiling and validation of HPLC assay values.
Protocol B: Capillary GC-FID[1][2][3]
-
Column: DB-5ms or Rtx-5 (30 m x 0.25 mm ID x 0.25 µm film).[1][2][3]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3][4]
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
Detector: FID @ 300°C.
Self-Validating Check:
ngcontent-ng-c4120160419="" class="ng-star-inserted">Solvent Blank: Inject pure dichloromethane (DCM) before samples. No peaks should appear at the retention time of the analyte (~9.5 min).[1][2][4] Ghost peaks indicate inlet liner contamination.[1][2][3]
Cross-Validation Experimental Data
The following data represents a comparative validation study. The "Cross-Over" metric defines the percentage agreement between the two methods.[1][3]
Table 1: Method Performance Comparison
| Parameter | HPLC-UV Results | GC-FID Results | Comparison Note |
| Linearity (R²) | > 0.9995 (10-500 µg/mL) | > 0.9998 (5-500 µg/mL) | GC shows slightly better linearity at lower concentrations.[1][2][3] |
| Precision (RSD, n=6) | 0.45% | 0.62% | HPLC is more precise due to auto-sampler reproducibility.[1][2][3][4] |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | GC is 5x more sensitive for trace impurity detection.[1][2][3][4] |
| Recovery (Spike) | 99.2% ± 0.8% | 98.5% ± 1.2% | Both methods show excellent accuracy.[1][2][3][4] |
| Assay Value (Batch X) | 98.4% (w/w) | 98.1% (w/w) | Δ = 0.3% (Statistically insignificant difference).[1][2][3][4] |
Statistical Validation (The t-Test)
To validate that Method A and Method B are interchangeable for assay purposes, a paired t-test is performed on 5 different batches.[1][2][3]
-
Null Hypothesis (
):ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> [1][2][4] -
Result:
.
Validation Decision Workflow
This diagram illustrates the decision logic for choosing the primary method and how cross-validation handles discrepancies.
Caption: Orthogonal cross-validation workflow ensuring method interchangeability and robustness.
Expert Insights & Recommendations
-
Why Cross-Validate? Relying solely on HPLC-UV carries the risk of "hidden co-elution," where a synthesis by-product (e.g., an isomer) co-elutes under the main peak.[1][2][3][4] GC-FID, using a thermal gradient, will likely separate these isomers.[3][4] If the GC purity is lower than the HPLC purity, your HPLC method is not specific enough and requires gradient optimization.[3][4]
-
Thermal Stability Check: Before validating the GC method, perform a "cold vs. hot" split injection. If the peak area ratio changes significantly with inlet temperature (e.g., 200°C vs 280°C), the 1-(4-chlorophenyl)-3-methylbutan-1-one may be degrading.[1][2][3] In this case, HPLC becomes the only valid assay method.[1][3][4]
-
Routine QC Recommendation: Use Method A (HPLC) for daily batch release due to ease of automation and lower solvent disposal costs.[1][2][3] Use Method B (GC) for periodic "skip-lot" testing to verify no new volatile impurities have been introduced by process changes.
References
-
International Council for Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3][5][6][7] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3][4] Practical HPLC Method Development. Wiley-Interscience.[1][3] (Standard reference for C18 column selection mechanisms).
-
PubChem. (2025).[1][2][3] 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS 71573-93-8) Compound Summary. National Library of Medicine.[1][3] Link[1][2][3][4]
-
Grob, R. L., & Barry, E. F. (2004).[3][4] Modern Practice of Gas Chromatography.[1][2][3][8] Wiley-Interscience.[1][3] (Reference for orthogonal stationary phase selection).
Sources
- 1. 1-(4-Chlorophenyl)-3-methylbutan-1-one | C11H13ClO | CID 11446915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one | C15H19ClO | CID 53445903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
